1-(2,5-Difluorobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNLKHHDDQOFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2,5-Difluorobenzenesulfonyl)piperazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine.
Executive Summary
Target Molecule: this compound Core Moiety: Aryl sulfonamide Primary Application: Critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists, mineralocorticoid receptor antagonists, and other GPCR-targeting pharmacophores. CAS Registry (Related): 26120-86-5 (2,5-Difluorobenzenesulfonyl chloride - Key Intermediate).[1]
This guide details the high-fidelity synthesis of this compound. While direct sulfonylation of piperazine is possible, it often suffers from poor regioselectivity, yielding significant amounts of the N,N’-bis-sulfonylated byproduct. Therefore, this guide prioritizes a Protecting Group Strategy (Route A) as the "Gold Standard" for research-grade purity, while also providing a Direct Excess-Amine Strategy (Route B) for rapid, lower-cost generation where chromatographic purification is viable.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the formation of the sulfonamide S–N bond. The electron-withdrawing nature of the two fluorine atoms on the benzene ring renders the sulfonyl chloride highly electrophilic, requiring careful temperature control to prevent over-reaction or hydrolysis.
Strategic Disconnection:
-
S–N Bond Formation: Nucleophilic attack of the secondary amine (piperazine) on the sulfonyl sulfur.
-
Regiocontrol: To prevent the second nitrogen of piperazine from reacting, it must be either sterically hindered, electronically deactivated (protected), or statistically disfavored (excess stoichiometry).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.
Critical Reagents & Materials
| Reagent | CAS No.[2][3][4] | Role | Handling Notes |
| 2,5-Difluorobenzenesulfonyl chloride | 26120-86-5 | Electrophile | Corrosive/Lachrymator. Highly moisture sensitive. Store under inert gas. Hydrolyzes to sulfonic acid if exposed to air. |
| 1-Boc-piperazine | 57260-71-6 | Nucleophile (Route A) | Solid. Stable. Preferred for mono-selectivity. |
| Piperazine (Anhydrous) | 110-85-0 | Nucleophile (Route B) | Hygroscopic solid. Strong base. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Must be anhydrous . Water causes sulfonyl chloride hydrolysis. |
| Triethylamine (TEA) | 121-44-8 | HCl Scavenger | Distill over CaH₂ or use HPLC grade. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotecting Agent | Corrosive. Use in fume hood. |
Primary Synthesis Pathway: The Boc-Protection Route (Route A)
This route is recommended for medicinal chemistry applications requiring >98% purity. It guarantees mono-substitution.
Phase 1: Sulfonylation
Reaction: tert-Butyl piperazine-1-carboxylate + 2,5-Difluorobenzenesulfonyl chloride
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1-Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g) and Triethylamine (1.5 equiv, 15 mmol, 2.1 mL) in anhydrous DCM (50 mL).
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Rationale: Low temperature suppresses potential side reactions and controls the exotherm.[5]
-
Addition: Dissolve 2,5-Difluorobenzenesulfonyl chloride (1.1 equiv, 11 mmol, ~2.34 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Note: The solution may turn slightly yellow. Fuming indicates HCl release (captured by TEA).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot should disappear.
-
-
Workup:
-
Quench with water (50 mL).
-
Separate the organic layer.[5]
-
Wash aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with 0.5 M HCl (to remove excess amine), then saturated NaHCO₃, then Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: White to off-white solid (Boc-intermediate).
-
Phase 2: Deprotection
Reaction: Boc-Intermediate
-
Solvation: Dissolve the crude Boc-intermediate in DCM (20 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.
-
Stir: Allow to warm to RT and stir for 1–2 hours. CO₂ gas evolution will be observed.
-
Isolation (Free Base):
-
Concentrate the mixture to remove excess TFA/DCM.
-
Redissolve residue in DCM.
-
Carefully neutralize with saturated aqueous Na₂CO₃ (pH ~9-10).
-
Extract with DCM (3 x 30 mL).
-
Dry (Na₂SO₄) and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or convert to HCl salt by adding 4M HCl in dioxane for long-term storage.
Secondary Synthesis Pathway: Direct Excess-Amine (Route B)
Recommended only for scale-up where chromatography costs are lower than Boc-piperazine costs.
Concept: Use a large excess of piperazine (5 equiv) to statistically favor the attack of a free piperazine molecule over the already-sulfonylated product.
Protocol
-
Charge: Dissolve Piperazine (5.0 equiv) in Chloroform or DCM .
-
Cool: Cool to -10 °C to 0 °C.
-
Add: Add 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv) dropwise very slowly (over 1 hour).
-
Crucial: Local high concentrations of chloride will lead to the bis-sulfonamide impurity. Rapid stirring is essential.
-
-
Workup:
-
Purification: The crude residue will likely contain 5–10% bis-sulfonylated byproduct. Purify via silica gel column chromatography (DCM:MeOH 95:5).
Process Visualization & Logic
Figure 2: Step-by-step workflow for the high-fidelity Boc-protection route.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
- 7.5–7.1 ppm (Multiplets, 3H, Aromatic protons). The fluorine coupling will create complex splitting patterns.
- 3.2–3.0 ppm (Triplet-like, 4H, Piperazine protons adjacent to Sulfonyl).
- 2.9–2.8 ppm (Triplet-like, 4H, Piperazine protons adjacent to Amine).
-
Note: If Boc-protected, a singlet at ~1.4 ppm (9H) will be present. This must be absent in the final product.
-
¹⁹F NMR:
-
Two distinct signals in the range of -110 to -130 ppm, showing coupling to each other and aromatic protons.
-
-
Mass Spectrometry (ESI+):
-
Calculated MW: ~262.25 g/mol .
-
Observed [M+H]⁺: 263.25.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Dry glassware thoroughly. Check sulfonyl chloride quality (should not be a sticky solid). |
| Bis-sulfonylation | Excess Chloride / Poor Mixing | Use Route A (Boc). If using Route B, increase piperazine equivalents to >5 and slow down addition rate. |
| Sticky Gum Product | Residual TFA/Salt | Ensure thorough neutralization with Na₂CO₃. Extract repeatedly with DCM.[5] Triturate with diethyl ether to induce crystallization. |
References
-
Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & Safety Data Sheet. CAS 26120-86-5.[1] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734273, 2,4-Difluorobenzenesulfonyl chloride (Analogous reactivity profile). Link
-
Chao, B. et al. (2020).[6][8] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Discusses the kinetics of piperazine sulfonylation. Link
-
Thermo Fisher Scientific. Piperazine-1-carboxylic acid tert-butyl ester (Boc-Piperazine) Product Page. Link
Sources
- 1. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 2. cas 946302-14-3|| where to buy 4-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine [english.chemenu.com]
- 3. CAS RN 210532-25-5 | Fisher Scientific [fishersci.co.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Guide: 1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS 847837-33-6)
Executive Summary
1-(2,5-Difluorobenzenesulfonyl)piperazine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermediate for synthesizing high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically serotonin (5-HT) and dopamine receptors—and various kinase inhibitors.
The compound features a piperazine core mono-substituted with a 2,5-difluorobenzenesulfonyl moiety.[1] This specific substitution pattern offers two distinct pharmacological advantages:
-
Metabolic Stability: The fluorine atoms at the 2 and 5 positions block common sites of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation).
-
Electronic Modulation: The electron-withdrawing nature of the sulfonyl and fluorine groups lowers the pKa of the piperazine nitrogens, influencing membrane permeability and binding affinity.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
This section aggregates the core quantitative data required for experimental planning and computational modeling.
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| CAS Number | 847837-33-6 | Unique Identifier |
| IUPAC Name | This compound | Systematic Name |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | Free Base |
| Molecular Weight | 262.28 g/mol | Monoisotopic Mass: ~262.06 |
| Appearance | White to off-white solid | Crystalline powder |
| Predicted LogP | ~0.6 - 1.2 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Calc) | ~8.5 (N4-piperazine) | Basic center, suitable for salt formation |
| H-Bond Donors | 1 (NH) | Secondary amine handle for derivatization |
| H-Bond Acceptors | 4 (N, O, F) | Interaction points for receptor binding pockets |
Part 2: Strategic Utility in Drug Design
The utility of CAS 847837-33-6 extends beyond its role as a simple intermediate. It is designed to solve specific Structure-Activity Relationship (SAR) challenges.
The "Privileged Scaffold" Hypothesis
The arylsulfonylpiperazine motif is a "privileged structure," meaning it is statistically more likely to bind to biological targets.
-
5-HT Antagonists: The sulfonyl group acts as a hydrogen bond acceptor mimic, often replacing a carbonyl group to improve metabolic stability while maintaining receptor affinity.
-
Kinase Inhibitors: The piperazine tail solubilizes hydrophobic kinase cores, while the difluorophenyl ring can occupy hydrophobic pockets (e.g., the "back pocket" of the ATP binding site).
Visualization: SAR Logic Flow
The following diagram illustrates the medicinal chemistry logic behind selecting this specific scaffold.
Caption: SAR Deconstruction of CAS 847837-33-6 showing the functional role of each structural component.
Part 3: Synthesis & Manufacturing Protocol
Role: Senior Application Scientist Context: The following protocol describes the synthesis of CAS 847837-33-6 from 2,5-difluorobenzenesulfonyl chloride. This is a nucleophilic substitution reaction.
Critical Design Considerations
-
Stoichiometry: A large excess of piperazine (3-5 equivalents) is mandatory . This prevents the formation of the unwanted bis-sulfonamide byproduct (where both nitrogens react).
-
Temperature Control: The reaction is exothermic. Maintain < 5°C during addition to minimize side reactions.
-
Base: Piperazine itself acts as the base to scavenge the HCl generated.
Step-by-Step Methodology
Reagents:
-
2,5-Difluorobenzenesulfonyl chloride (1.0 eq)
-
Piperazine (anhydrous) (4.0 eq)
-
Dichloromethane (DCM) or Chloroform (Solvent)
-
Water / Brine (Workup)
Protocol:
-
Preparation: Dissolve Piperazine (4.0 eq) in DCM (10 volumes) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine solution over 30-60 minutes.
-
Why: Slow addition ensures the concentration of sulfonyl chloride remains low relative to piperazine, favoring mono-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.
-
Monitor: Check progress via TLC (System: 10% MeOH in DCM) or LCMS. Look for the disappearance of the sulfonyl chloride.
-
-
Workup (Purification by Extraction):
-
Add water to the reaction mixture.[2]
-
Phase Separation: The excess piperazine is highly water-soluble and will partition into the aqueous layer. The product (mono-sulfonamide) and any bis-byproduct will remain in the organic layer.
-
Optimization: To remove trace bis-byproduct, extract the organic layer with dilute aqueous HCl (1M). The product (basic amine) will move to the aqueous phase as the salt. Wash the aqueous phase with DCM (removes non-basic impurities). Then, basify the aqueous phase (pH > 10) with NaOH and extract back into DCM.
-
-
Isolation: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Typical yields range from 85-95% as a white solid.
Synthesis Workflow Diagram
Caption: Optimized synthesis workflow emphasizing the excess piperazine strategy to ensure mono-substitution.
Part 4: Handling, Stability & Analytical Validation
Analytical Validation (Self-Validating System)
To ensure the identity of the compound, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Piperazine Ring: Two distinct triplets (or broad multiplets) integrating to 4H each. One set (adjacent to SO₂) will be downfield (~3.0-3.2 ppm); the other set (adjacent to NH) will be upfield (~2.7-2.9 ppm).
-
Aromatic Region: Three protons corresponding to the 1,2,5-substitution pattern. Look for complex splitting due to H-F coupling.
-
-
LCMS: A clear [M+H]⁺ peak at ~263.[1]
Storage & Stability
-
Hygroscopicity: As a free base, it is relatively stable. However, if converted to the hydrochloride salt , it may become hygroscopic.
-
Storage: Store in a tightly closed container at 2-8°C. Protect from moisture.
-
Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962667, this compound hydrochloride. Retrieved from [Link]
-
Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules. Retrieved from [Link]
-
Collins, M., Lasne, M., & Barré, L. (1992). Rapid synthesis of N,N′-disubstituted piperazines.[4] Journal of the Chemical Society, Perkin Transactions 1.[4] Retrieved from [Link]
- Albericio, F., et al. (2014).Piperazine: A Privileged Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (General reference for scaffold utility).
Sources
- 1. PubChemLite - this compound hydrochloride (C10H12F2N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. braskem.com.br [braskem.com.br]
- 4. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comprehensive Structural Analysis: 1-(2,5-Difluorobenzenesulfonyl)piperazine
This guide serves as an advanced technical resource for the structural characterization of 1-(2,5-Difluorobenzenesulfonyl)piperazine , a critical pharmacophore in medicinal chemistry often utilized in the development of 5-HT6 antagonists and Carbonic Anhydrase inhibitors.
The following analysis synthesizes crystallographic data from homologous fluorinated benzenesulfonamides to establish a predictive structural model and a rigorous experimental validation protocol.
Molecular Architecture & Conformational Dynamics
The crystal structure of this molecule is governed by the interplay between the rigid sulfonamide core and the flexible piperazine ring. Understanding these local geometries is a prerequisite for solving the global lattice packing.
A. The Sulfonyl Core ( ) Geometry
The sulfonyl group acts as the structural anchor. In 2,5-difluoro derivatives, the geometry around the sulfur atom consistently adopts a distorted tetrahedron .[1]
-
O-S-O Angle: Typically expanded to 119°–121° (ideal is 109.5°) due to the repulsive interaction between the lone pairs of the oxygen atoms and the short S=O double bonds.
-
S-N Bond: The sulfonamide S-N bond exhibits partial double-bond character, typically measuring 1.62–1.64 Å . This restricts rotation, locking the piperazine nitrogen (N1) into a specific orientation relative to the phenyl ring.
-
Thorpe-Ingold Effect: The bulky 2,5-difluorophenyl group compresses the
angle, often reducing it to ~105°–107°.
B. Piperazine "Chair" Conformation
The piperazine ring invariably crystallizes in a chair conformation to minimize torsional strain.
-
N1 Geometry: The nitrogen attached to the sulfonyl group is pyramidal but flattened due to electron withdrawal by the
moiety. -
N4 (Secondary Amine): The distal nitrogen (N4) retains a classic pyramidal geometry. Crucially, the position of the H-atom on N4 (axial vs. equatorial) dictates the primary hydrogen-bonding vector in the crystal lattice.
C. The 2,5-Difluoro Substitution Effect
The specific placement of fluorine atoms at positions 2 (ortho) and 5 (meta) creates a unique electrostatic landscape:
-
Ortho-Fluorine (F2): Creates steric clash with the sulfonyl oxygens, restricting the rotation of the phenyl ring and often forcing a torsion angle of ~60–90° relative to the S-N bond.
-
Meta-Fluorine (F5): Acts as a distal hydrogen bond acceptor, critical for "locking" adjacent molecular layers in the crystal lattice.
Supramolecular Synthons & Crystal Packing Logic
The stability of the crystal lattice is driven by specific intermolecular interactions known as supramolecular synthons. For this molecule, the packing hierarchy is defined by the competition between strong N-H...O bonds and weak C-H...F interactions.
Interaction Hierarchy Diagram
The following diagram illustrates the logical flow of forces stabilizing the crystal structure.
Figure 1: Hierarchical assembly of supramolecular synthons driving the crystallization of fluorinated sulfonamides.
Detailed Synthon Analysis
| Interaction Type | Donor | Acceptor | Distance (Å) | Structural Role |
| H-Bond (Strong) | Piperazine N4-H | Sulfonyl O | 2.8 – 3.0 | Forms infinite 1D chains or centrosymmetric dimers ( |
| H-Bond (Weak) | Piperazine | Fluorine (F2/F5) | 3.1 – 3.4 | Stabilizes the packing between 1D chains. |
| Pi-Stacking | Phenyl Ring | Phenyl Ring | 3.6 – 3.9 | 2,5-difluoro substitution reduces electron density, favoring offset face-to-face stacking. |
| Dipole-Dipole | S=O | C-F | N/A | Orients the layers to maximize electrostatic complementarity. |
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation technique using a binary solvent system is recommended.
Phase 1: Synthesis & Purification[1]
-
Reaction: React 2,5-difluorobenzenesulfonyl chloride with excess piperazine (to prevent bis-sulfonylation) in DCM at 0°C.
-
Purification: Acid-base extraction is critical. The product is amphoteric. Extract the free base into organic solvent at pH > 10.
-
Purity Check: Verify purity via
NMR and HPLC (>98% required for high-quality crystals).
Phase 2: Crystallization Strategy
Fluorinated sulfonamides often exhibit polymorphism. Use these two parallel methods:
-
Method A (Thermodynamic): Dissolve 50 mg in minimal hot Ethanol. Add water dropwise until turbidity persists, then heat to clear. Allow to cool slowly in a Dewar flask (24-48 hours).
-
Method B (Kinetic): Dissolve 20 mg in Acetone/Hexane (1:1). Cover with parafilm, poke 3 pinholes, and allow slow evaporation at 4°C.
Phase 3: XRD Data Collection & Refinement[2]
-
Mounting: Select a block-like crystal (approx.
mm).[2] Mount on a glass fiber or MiTeGen loop using paratone oil. -
Temperature: Collect data at 100 K (cryostream) to reduce thermal vibration of the terminal fluorine atoms and the flexible piperazine ring.
-
Refinement Strategy:
Comparative Structural Metrics
When analyzing your solved structure, validate your data against these standard metrics derived from homologous fluorinated sulfonamides.
| Parameter | Expected Range | Causality / Significance |
| Space Group | Centrosymmetric packing is favored to cancel the strong dipoles of the sulfonyl group. | |
| S-N Bond Length | 1.625 – 1.635 Å | Indicates |
| C-S-N Angle | 105° – 108° | Deviates from tetrahedral (109.5°) due to steric bulk of ortho-fluorine. |
| Piperazine Torsion | 56° – 60° | Typical for chair conformation. Deviations >5° suggest crystal packing strain. |
| Density ( | 1.45 – 1.55 | Higher than non-fluorinated analogs due to the heavy F atoms. |
References
-
Naveen, S., et al. (2007). "Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine." Molecular Crystals and Liquid Crystals. [1]
-
Sreenivasa, S., et al. (2013).[4] "Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine." Acta Crystallographica Section E.
-
Gelbrich, T., et al. (2015). "Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases." ChemMedChem.
-
Mondal, P. K., & Chopra, D. (2018).[5] "Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides." CrystEngComm.
-
ChemicalBook. "2,5-Difluorobenzenesulfonyl chloride Properties & Data."
Sources
In Silico Characterization & Optimization of 1-(2,5-Difluorobenzenesulfonyl)piperazine
This technical guide details the in silico modeling pipeline for 1-(2,5-Difluorobenzenesulfonyl)piperazine , a privileged scaffold in medicinal chemistry known for its high affinity toward the Serotonin 5-HT6 receptor .
Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Scaffold & The Target
This compound (hereafter DFSP ) represents a core pharmacophore for a class of G-Protein Coupled Receptor (GPCR) antagonists.[1] Its structural architecture combines a basic amine (piperazine) capable of physiological protonation with a lipophilic, electron-deficient tail (2,5-difluorobenzenesulfonyl).
While this specific molecule acts as a fragment or lead, its derivatives are potent antagonists of the 5-HT6 receptor , a key target for cognitive enhancement in Alzheimer’s disease and schizophrenia. This guide provides a rigorous protocol for modeling DFSP interactions, validating its binding mode, and predicting its ADMET profile.
Molecular Preparation & Quantum Mechanics (QM)
Before docking, the ligand’s electronic landscape must be accurately mapped, particularly to capture the inductive effects of the fluorine substituents.
Geometry Optimization (DFT)
Standard force fields (MMFF94) often underestimate the sigma-hole effect of halogen atoms. We utilize Density Functional Theory (DFT) for precise geometry and charge calculation.
-
Theory Level: B3LYP/6-311G+(d,p) (Gaussian 16 or ORCA).
-
Solvation: IEFPCM (Water).
-
Key Output: Electrostatic Potential (ESP) map.
-
Observation: The 2,5-difluoro pattern creates regions of positive electrostatic potential (sigma-holes) on the fluorine atoms, enabling halogen bonding with receptor carbonyls.
-
Sulfonyl Group: The QM charges on the sulfonyl oxygens are critical for accurate H-bond scoring.
-
Protonation State
At physiological pH (7.4), the distal nitrogen of the piperazine ring (
-
Directive: Always model the piperazine N4 as positively charged (+1) . This is non-negotiable for GPCR aminergic binding.
Target Identification & Structural Modeling
The primary target for arylsulfonylpiperazines is the 5-HT6 Receptor .
-
PDB Reference: 7XTB (Cryo-EM structure of 5-HT6-Gs complex, Active State) or 8JLZ .
-
Modeling Challenge: DFSP is likely an antagonist. Docking antagonists into an active-state structure (7XTB) can lead to false negatives due to steric clashes with the contracted binding pocket (specifically the inward movement of TM6).
-
Solution: Construct an Inactive State Homology Model or use AlphaFold2-Multimer biased toward the inactive state, using the 5-HT2A receptor (PDB: 6A93) as a template.
Homology Modeling Protocol
-
Template Selection: 5-HT2A (PDB: 6A93, Resolution 3.0 Å) shares high sequence identity in the transmembrane (TM) region.
-
Alignment: Align sequences using Clustal Omega, ensuring the conserved DRY motif (TM3) and NPxxY motif (TM7) are perfectly matched.
-
Model Building: Generate 50 models using MODELLER; select the model with the lowest DOPE score.
-
Refinement: Minimize side chains using the CHARMM36 force field.
Molecular Docking Workflow
This protocol establishes the binding pose of DFSP within the 5-HT6 orthosteric pocket.
Grid Generation
-
Center: Defined by the coordinates of the co-crystallized ligand in the template or the centroid of residues Asp106 (3.32) , Val107 , and Trp281 (6.48) .
-
Constraints:
-
Salt Bridge: A positional constraint (radius 3.0 Å) is placed on Asp106 . The piperazine cation must interact here.
-
Excluded Volume: The extracellular loop 2 (ECL2) often caps the pocket; ensure the grid accounts for this occlusion.
-
Docking Parameters (Glide/AutoDock Vina)
-
Precision: Extra Precision (XP).
-
Halogen Bonding: Enable specific scoring terms for F...O interactions (often -1 to -2 kcal/mol bonus).
-
Sampling: Generate 50 poses per ligand; cluster with RMSD tolerance of 2.0 Å.
The "Canonical" Binding Mode
A valid pose for DFSP must exhibit:
-
Ionic Lock: Piperazine
of Asp106 (TM3). -
Pi-Stacking: Difluorophenyl ring
Trp281 (TM6) or Phe284 . -
Hydrogen Bonding: Sulfonyl oxygens
Asn288 (TM6) or backbone NH of TM5. -
Halogen Bond: 2-F or 5-F atom interacting with Val107 or Cys110 backbone carbonyls.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD validates the stability of the complex.
System Setup[1]
-
Force Field:
-
Protein: CHARMM36m (best for GPCRs).
-
Ligand: CGenFF (parametrically compatible with CHARMM).
-
-
Membrane: Embed the receptor in a POPC:Cholesterol (9:1) lipid bilayer.
-
Solvation: TIP3P water box, neutralized with 0.15 M NaCl.
Simulation Protocol
-
Minimization: 5000 steps steepest descent to remove clashes.
-
Equilibration (Membrane):
-
Phase 1: NVT ensemble, 1 ns, restraints on protein/ligand heavy atoms (
). -
Phase 2: NPT ensemble, 5 ns, Berendsen barostat, gradual release of restraints.
-
-
Production Run: 100 ns, NPT, 310 K, 1 bar (Parrinello-Rahman). No restraints.
Analysis Metrics[2]
-
RMSD: Ligand RMSD < 2.5 Å over the last 50 ns indicates a stable pose.
-
Interaction Fingerprints: Monitor the persistence of the Asp106 salt bridge (should be >95% occupancy).
-
MM-GBSA: Calculate binding free energy (
). A value kcal/mol suggests high affinity.
ADMET Profiling & Fluorine Impact
The "2,5-difluoro" substitution is not arbitrary; it is a medicinal chemistry tactic to block metabolism.
| Property | Prediction | Mechanism |
| LogP | 2.1 - 2.5 | Optimal for BBB penetration (CNS active). |
| Metabolic Stability | High | Fluorine at C2/C5 blocks CYP450 hydroxylation at the most reactive phenyl sites. |
| hERG Inhibition | Moderate Risk | Piperazines can block |
| BBB Permeability | High | Low TPSA (< 60 |
Visualization & Logic Maps
Workflow: From Fragment to Validated Model
Caption: End-to-end computational pipeline for characterizing DFSP interactions, moving from quantum mechanical preparation to dynamic simulation in a lipid bilayer.
5-HT6 Signaling & Antagonism Mechanism
Caption: Mechanism of Action. DFSP acts as an antagonist/inverse agonist, preventing Gs coupling and modulating cAMP levels implicated in cognitive function.
References
-
Cryo-EM Structure of 5-HT6 Receptor: Huang, S., et al. (2022).[2] GPCRs steer Gi and Gs selectivity via TM5-TM6 switches as revealed by structures of serotonin receptors.[3] Nature Communications . Link
-
Arylsulfonylpiperazine SAR: Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters . Link
-
Halogen Bonding in GPCRs: Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry . Link
-
GPCR MD Simulation Protocols: Miao, Y., & McCammon, J. A. (2016). G-protein-coupled receptors: advances in simulation and drug discovery. Current Opinion in Structural Biology . Link
-
SwissADME Prediction Tool: Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports . Link
Sources
Methodological & Application
experimental protocol for synthesizing 1-(2,5-Difluorobenzenesulfonyl)piperazine
An In-Depth Technical Guide to the Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif found in numerous pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and to interact with a wide range of biological targets.[1][2] The introduction of a 2,5-difluorobenzenesulfonyl group imparts specific electronic and conformational properties, making this intermediate valuable for developing novel therapeutic agents, including but not limited to kinase inhibitors and central nervous system (CNS) agents.
This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound. The narrative emphasizes the scientific rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 2,5-difluorobenzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).
Reaction: 2,5-Difluorobenzenesulfonyl Chloride + Piperazine → this compound + HCl
Causality of Experimental Design: To favor the desired mono-substituted product and prevent the formation of the di-substituted byproduct (1,4-bis(2,5-difluorobenzenesulfonyl)piperazine), a significant molar excess of piperazine is employed.[1] This stoichiometric choice ensures that the sulfonyl chloride is more likely to react with a fresh molecule of piperazine rather than the already-substituted product. Furthermore, the excess piperazine also serves as an in-situ base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Supplier |
| 2,5-Difluorobenzenesulfonyl Chloride | C₆H₃ClF₂O₂S | 212.60 | N/A | 65-70 (0.5 mmHg) | Major Aldrich |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 106-110 | 146 | Acros Organics |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 (dec.) | N/A | LabChem |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 801 | 1413 | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | N/A | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Fisher Scientific |
| Hexanes | C₆H₁₄ | ~86.18 | ~-95 | ~69 | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
PART 1: Synthesis and Work-up
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve piperazine (5.0 g, 58.0 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Cool the resulting solution to 0°C using an ice-water bath with magnetic stirring.
-
Rationale: Using anhydrous piperazine and solvent is crucial as 2,5-difluorobenzenesulfonyl chloride is reactive towards water.[3] Starting at 0°C helps to control the initial exotherm of the reaction upon addition of the sulfonyl chloride.
-
-
Reaction Execution: Dissolve 2,5-difluorobenzenesulfonyl chloride (2.48 g, 11.6 mmol, 1.0 eq) in anhydrous DCM (20 mL).[4] Add this solution dropwise to the cold piperazine solution over 20-30 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system) until the starting sulfonyl chloride spot is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The water wash removes the bulk of the piperazine hydrochloride salt. The sodium bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
PART 2: Purification
-
Chromatography Setup: Prepare a silica gel column using a slurry of silica in a low-polarity solvent system (e.g., 100% hexanes or 98:2 Hexanes:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and monitor by TLC.
-
Rationale: A gradient elution is effective for separating the non-polar di-substituted byproduct (if any), the desired mono-substituted product, and any highly polar residual piperazine.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a purified solid or oil.
Workflow Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic peaks for the piperazine ring protons and the aromatic protons of the difluorobenzenesulfonyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₂F₂N₂O₂S, Exact Mass: 262.06).[5]
-
Melting Point (M.P.): To assess the purity of the solid product.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
2,5-Difluorobenzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage.[7] It is also water-reactive and may release toxic gases upon contact with water.[3] Handle with extreme care in a dry environment.
-
Piperazine: Piperazine can cause skin irritation and may cause an allergic skin reaction or respiratory sensitization.[8] Avoid inhalation of dust and direct contact with skin.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and use only in a fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- TCI Chemicals. (2025, July 16). Safety Data Sheet: 3,4-Difluorobenzenesulfonyl Chloride.
- Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-Chloro-4-fluorobenzenesulfonyl chloride.
- Jubilant Life Sciences. (2023, July 5). JR-1306 - Safety Data Sheet.
- Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962667, this compound hydrochloride. Retrieved from [Link]
-
Molecules. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
-
Molecules. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). RSC Publishing. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
-
Molecules. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ch [fishersci.ch]
- 4. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 5. PubChemLite - this compound hydrochloride (C10H12F2N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. combi-blocks.com [combi-blocks.com]
Technical Guide: 1-(2,5-Difluorobenzenesulfonyl)piperazine as a Serotonin Receptor Ligand
[1][2]
Part 1: Introduction & Pharmacological Context[1][2]
The Arylsulfonylpiperazine Pharmacophore
1-(2,5-Difluorobenzenesulfonyl)piperazine represents a privileged scaffold in the design of high-affinity ligands for the Serotonin 5-HT6 receptor .[1] While 5-HT6 receptors are Gs-coupled GPCRs exclusively expressed in the central nervous system (striatum, cortex, hippocampus), they have become critical targets for treating cognitive deficits associated with Alzheimer’s disease and Schizophrenia.
This specific molecule serves two critical roles in drug discovery:
-
Lead Fragment: It acts as the "minimum pharmacophore" required for 5-HT6 binding.[1] The sulfonyl moiety provides a rigid anchor, while the piperazine ring mimics the basic nitrogen found in serotonin.
-
Synthetic Intermediate: It is the core building block for "named" antagonists (e.g., analogs of SB-271046 or Ro 43-68554 ), where the distal piperazine nitrogen is further derivatized to optimize blood-brain barrier (BBB) penetration and selectivity.[2][1]
Mechanistic Action:
-
Primary Target: 5-HT6 Receptor (Antagonist/Inverse Agonist).[2][1][3]
-
Signaling Effect: Blockade of constitutive or agonist-induced Gs signaling, preventing Adenylyl Cyclase activation and subsequent cAMP accumulation.[1]
-
Physiological Outcome: Enhanced cholinergic and glutamatergic transmission in the frontal cortex.
Part 2: Chemical Synthesis & Handling[1][2][4]
Synthesis Protocol: The Sulfonylation Reaction
Objective: Synthesize this compound from 2,5-difluorobenzenesulfonyl chloride. Challenge: Preventing the formation of the symmetric bis-sulfonamide byproduct.
Reagents
-
2,5-Difluorobenzenesulfonyl chloride (1.0 eq)[2]
-
Piperazine (anhydrous) (4.0 - 5.0 eq) [Note: Excess is crucial to favor mono-substitution][2][1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
-
Triethylamine (TEA) (1.2 eq)[2]
Step-by-Step Procedure
-
Preparation: Dissolve anhydrous piperazine (5.0 eq) in DCM (10 mL/g) in a round-bottom flask under an inert atmosphere (
). Cool to 0°C using an ice bath.[1] -
Addition: Dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.
-
Critical Insight: Slow addition to a large excess of piperazine ensures the chloride reacts with free piperazine rather than the mono-sulfonated product.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Work-up (Purification):
-
Filter off the precipitated piperazine hydrochloride salt.[1]
-
Wash the organic filtrate with water (3x) to remove excess unreacted piperazine.[2]
-
Extract the organic layer with 1N HCl.[1] The product (a base) will move to the aqueous phase; non-basic impurities remain in the organic phase.[2]
-
Basify the aqueous phase (pH > 10) with NaOH and back-extract into DCM.[2][1]
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl/Ether solution to precipitate the hydrochloride salt for improved stability.[2]
Handling and Stability[2]
Part 3: In Vitro Characterization Protocols
Radioligand Binding Assay (Competition Binding)
Objective: Determine the affinity (
Assay Buffer Composition[4]
-
50 mM Tris-HCl (pH 7.4)
-
10 mM
[2][1] -
0.5 mM EDTA
-
Note:
is essential for stabilizing the G-protein coupled state of the receptor.[1]
Protocol
-
Membrane Prep: Harvest HEK-293-h5HT6 cells. Homogenize in ice-cold buffer and centrifuge (20,000 x g, 20 min). Resuspend pellet in Assay Buffer.
-
Plate Setup: Use 96-well plates.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.
-
Counting: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation: [2]
Functional Assay: cAMP Accumulation (HTRF)
Objective: Confirm antagonist activity by measuring the inhibition of 5-HT-induced cAMP production.[2][1]
Protocol Flow
-
Agonist Challenge: Stimulate cells with Serotonin (
concentration) to activate Gs/Adenylate Cyclase. -
Antagonist Treatment: Co-incubate with varying concentrations of the difluoro-ligand.[1]
-
Detection: Use Homogeneous Time-Resolved Fluorescence (HTRF) reagents (Europium-cryptate labeled anti-cAMP and d2-labeled cAMP).[2][1]
-
Result: A restoration of the FRET signal indicates successful antagonism of the receptor.[1]
Part 4: Visualization & Pathways[1]
Diagram 1: Synthesis & Optimization Workflow
This workflow illustrates the "Design-Make-Test" cycle for utilizing the difluoro-scaffold.[1]
Figure 1: Synthetic workflow converting the sulfonyl chloride precursor into the core scaffold and subsequent high-affinity drug candidates.
Diagram 2: 5-HT6 Signaling & Antagonism
This diagram details the G-protein signaling pathway blocked by the ligand.[1]
Figure 2: Mechanism of Action.[2][1] The ligand blocks the 5-HT6 receptor, preventing Gs-mediated Adenylyl Cyclase activation and cAMP spikes.[1]
Part 5: Data Summary & Expectations
Table 1: Expected Pharmacological Profile
| Parameter | Value / Observation | Context |
| Target | 5-HT6 Receptor | High Selectivity vs. 5-HT2A/2C |
| Binding Affinity ( | 7.0 - 8.5 | Dependent on N4-substitution |
| Functional Mode | Antagonist | Blocks 5-HT induced cAMP |
| Selectivity Ratio | >100-fold | vs. Dopamine D2, 5-HT1A |
| BBB Penetration | Moderate | Requires lipophilic tail for in vivo efficacy |
Part 6: References
-
Bromidge, S. M., et al. (1999).[2] "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist."[2][1][6] Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2006).[2] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today. Link
-
Routledge, C., et al. (2000). "Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist." British Journal of Pharmacology.[1] Link
-
Glennon, R. A. (2003).[2] "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7."[1] Journal of Medicinal Chemistry. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 3. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(2,5-Difluorobenzenesulfonyl)piperazine in PET Imaging of 5-HT₆ Receptors
This Application Note details the use of 1-(2,5-Difluorobenzenesulfonyl)piperazine as a critical precursor and pharmacophore in the development of Positron Emission Tomography (PET) radioligands targeting the Serotonin 5-HT₆ Receptor .
Executive Summary
This compound is a key chemical intermediate and pharmacophore used in the synthesis of high-affinity antagonists for the serotonin 5-HT₆ receptor. The 5-HT₆ receptor is a promising therapeutic target for cognitive dysfunction in Alzheimer's disease, schizophrenia, and obesity. In PET imaging, this piperazine derivative serves two primary roles:
-
Radiosynthesis Precursor: It provides the nucleophilic secondary amine scaffold for
-alkylation or -arylation with radiolabeled synthons (e.g., [ C]CH₃I, [ F]fluoroalkyl halides). -
Metabolite Standard: It is used to identify radiometabolites in plasma during pharmacokinetic profiling of complex 5-HT₆ radiotracers like [
C]GSK215083 or Ro 43-68554 derivatives.
This guide outlines the protocols for utilizing this precursor in radioligand development, from chemical synthesis to preclinical validation.
Chemical Properties & Mechanistic Role[1][2]
Pharmacophore Significance
The arylsulfonylpiperazine moiety is a privileged structure in medicinal chemistry, specifically conferring high affinity and selectivity for the 5-HT₆ receptor.
-
Sulfonyl Group: Forms critical hydrogen bonds with the receptor's binding pocket (specifically interacting with residues in TM3 and TM6).
-
2,5-Difluorophenyl Ring: The fluorine substitutions enhance lipophilicity (improving Blood-Brain Barrier penetration) and metabolic stability against oxidative defluorination.
-
Piperazine Ring: Acts as a linker and provides a basic nitrogen (pK
~8-9) for ionic interaction with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.
Key Physical Data
| Property | Value | Relevance to PET |
| Molecular Formula | C | Core scaffold calculation |
| Molecular Weight | 262.28 g/mol | Precursor mass for stoichiometry |
| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; good BBB potential |
| pKa (Piperazine NH) | ~8.5 | Nucleophilicity for labeling reactions |
| Melting Point | 220-225 °C (HCl salt) | Stability during high-temp labeling |
Radiosynthesis Protocols
The primary application of this molecule is as a nucleophilic precursor for generating PET tracers. The secondary amine (N4 position) is the site of derivatization.
Protocol A: Synthesis of [ C]N-Methyl-1-(2,5-difluorobenzenesulfonyl)piperazine
Target: 5-HT₆ Receptor Tracer (Generic Analog)
Reagents:
-
Precursor: this compound (1.0 mg)
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (300 µL)
-
Base: Tetrabutylammonium hydroxide (TBAOH) or NaH (to deprotonate the amine)
-
Radioisotope: [
C]Methyl Iodide ([ C]CH I) or [ C]Methyl Triflate ([ C]CH OTf)
Step-by-Step Workflow:
-
Cyclotron Production: Generate [
C]CO via the N(p,α) C reaction. Convert to [ C]CH I via the gas-phase method. -
Precursor Preparation: Dissolve 1 mg of precursor in 300 µL anhydrous DMF. Add 2 µL of 1M TBAOH/MeOH.
-
Labeling Reaction:
-
Trapping: Bubble [
C]CH I into the reaction vessel at room temperature. -
Heating: Seal the vessel and heat to 80°C for 3 minutes .
-
-
Purification:
-
Dilute reaction mixture with 1.5 mL HPLC mobile phase.
-
Inject onto semi-preparative HPLC (Column: C18, Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate).
-
Collect the radioactive peak corresponding to the methylated product.
-
-
Formulation: Trapping on C18 Sep-Pak, wash with water, elute with ethanol, and dilute with saline for injection.
Protocol B: Synthesis of [ F]Fluoroalkyl Derivatives
Target:
Reagents:
-
Precursor: this compound
-
Synthon: [
F]Fluoroethyl bromide or [ F]Fluoropropyl tosylate -
Catalyst: Potassium Carbonate (K
CO ) / Kryptofix 2.2.2
Step-by-Step Workflow:
-
Synthon Preparation: Synthesize [
F]Fluoroethyl bromide from [ F]Fluoride and 2-bromoethyl triflate. Distill the synthon into the secondary reaction vessel. -
Coupling:
-
Vessel 2 contains: 2 mg Precursor + 5 mg K
CO in 500 µL Acetonitrile (ACN). -
Add distilled [
F]Fluoroethyl bromide. -
Heat to 110°C for 10 minutes .
-
-
Purification: HPLC purification (Gradient ACN/Water).
-
QC: Verify radiochemical purity (>95%) and molar activity via analytical HPLC.
Preclinical Validation & Imaging
In Vitro Binding Assays
Before in vivo imaging, the affinity of the non-radioactive standard (e.g., the N-methylated derivative) must be confirmed.
-
Assay: Competitive binding against [
H]LSD or [ I]SB-258585 in HEK-293 cells expressing human 5-HT₆ receptors. -
Criteria:
should be < 10 nM for successful PET imaging.
In Vivo PET Imaging Protocol (Rodent Model)
Subject: Sprague-Dawley Rats or C57BL/6 Mice.
-
Anesthesia: Induce with 5% isoflurane; maintain at 1.5-2%.
-
Cannulation: Tail vein cannulation for tracer administration.
-
Scan Setup: Place animal in PET/CT scanner (e.g., Siemens Inveon).
-
Injection: Administer 10-20 MBq of the purified radioligand as a bolus (< 200 µL).
-
Acquisition:
-
Dynamic Scan: 0–60 minutes (Frames: 6x10s, 4x60s, 5x300s, 3x600s).
-
Purpose: To measure kinetics (uptake rate
and binding potential ).
-
-
Blocking Study (Self-Validation):
-
Pre-treat a separate group with a known 5-HT₆ antagonist (e.g., SB-271046, 10 mg/kg) 30 mins prior to tracer injection.
-
Expected Result: >80% reduction in specific binding in the striatum and cortex.
-
Visualizations
Radiosynthesis Pathway
This diagram illustrates the conversion of the precursor into a PET tracer via
Caption: Reaction scheme for synthesizing a 5-HT₆ PET tracer using the piperazine precursor.
PET Imaging Workflow
This diagram outlines the logical flow from tracer injection to kinetic modeling.
Caption: Workflow for deriving quantitative receptor density data from dynamic PET scans.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Radiochemical Yield (<5%) | Moisture in reaction vessel | Ensure anhydrous DMF/DMSO; dry precursor azeotropically with MeCN. |
| Low Specific Activity | Cold carrier contamination | Use high-purity reagents; check HPLC lines for contamination. |
| High Background in PET Image | Rapid metabolism (defluorination) | Check for bone uptake (sign of free |
| Precursor Insolubility | Salt form issues | If using HCl salt, ensure sufficient base (TBAOH) is added to free the amine. |
References
-
Pike, V. W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences. Link
-
Hirst, W. D., et al. (2006).
I]SB-258585 binding to human recombinant 5-HT₆ receptors." British Journal of Pharmacology. Link -
Parker, C. A., et al. (2012). "Positron Emission Tomography Imaging of 5-HT₆ Receptors." International Review of Neurobiology. Link
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT₆ Receptor Antagonist." Journal of Medicinal Chemistry. Link
-
Rosse, G. (2012). "Sulfonylpiperazine derivatives as 5-HT₆ receptor antagonists." ACS Medicinal Chemistry Letters. Link
Application Notes and Protocols for the Radiolabeling of 1-(2,5-Difluorobenzenesulfonyl)piperazine with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of [¹⁸F]1-(2,5-Difluorobenzenesulfonyl)piperazine, a novel PET imaging agent, through a nucleophilic aromatic substitution (SNAᵣ) reaction. The protocol details the preparation of a suitable nitro-substituted precursor, the automated radiolabeling procedure with [¹⁸F]fluoride, and the subsequent purification and quality control of the final radiotracer. The methodologies described herein are grounded in established principles of fluorine-18 radiochemistry and are designed to ensure high radiochemical yield, purity, and specific activity, rendering the tracer suitable for preclinical and translational research.
Introduction: The Significance of [¹⁸F]this compound
The development of novel positron emission tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2][3] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to target a wide range of receptors and enzymes in the central nervous system and other tissues. The 2,5-difluorobenzenesulfonyl group provides a site for the introduction of fluorine-18 via a nucleophilic aromatic substitution reaction. The resulting radiotracer, [¹⁸F]this compound, holds potential for imaging various pathological conditions, depending on the specific biological target of this structural motif.
This application note provides a detailed protocol for the synthesis and quality control of [¹⁸F]this compound, leveraging established radiolabeling techniques to facilitate its investigation by the research community.
Reaction Principle: Nucleophilic Aromatic Substitution for ¹⁸F-Labeling
The introduction of [¹⁸F]fluoride onto an aromatic ring is most commonly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction.[4] This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring.[1] These EWGs stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack by the [¹⁸F]fluoride ion, thereby lowering the activation energy of the reaction.
In the case of this compound, the sulfonyl group (-SO₂-) is a powerful EWG. For efficient radiolabeling, a precursor molecule is designed where one of the fluorine positions is replaced by a more effective leaving group, such as a nitro group (-NO₂). The nitro group is an excellent leaving group for SNAᵣ reactions and significantly activates the aromatic ring for nucleophilic attack.[1]
The general reaction scheme is as follows:
Sources
Technical Application Note: Enzyme Inhibition Assay Development for 1-(2,5-Difluorobenzenesulfonyl)piperazine Scaffolds
Executive Summary & Scientific Context
1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS: 1000609-88-8 or similar derivatives) represents a "privileged scaffold" in medicinal chemistry. The core structure—an arylsulfonyl moiety linked to a piperazine ring—serves as a critical pharmacophore for inhibitors of Serine Proteases (e.g., Factor Xa, Thrombin) and Metabolic Hydrolases (e.g.,
The sulfonyl group often acts as a transition-state mimic or hydrogen bond acceptor within the enzyme active site, while the 2,5-difluoro substitution modulates lipophilicity (LogP) and metabolic stability against oxidative defluorination.
This guide provides a rigorous framework for developing inhibition assays for this scaffold. Unlike standard screening protocols, this guide addresses specific challenges associated with sulfonamide-piperazines: hydrophobic aggregation , pH-dependent solubility , and slow-binding kinetics .
Pre-Assay Validation: Compound Handling
Rationale: Sulfonamide derivatives often exhibit "bell-shaped" solubility profiles. Poor handling leads to false positives via colloidal aggregation.
Solubility & Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (sulfonamides are light-stable, but fluorinated aromatics can degrade over months). Store at -20°C.
-
Quality Control (Critical):
-
Visual Inspection: If precipitation occurs upon dilution into aqueous buffer, the compound may be forming colloids.
-
Detergent Requirement: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to prevent promiscuous inhibition caused by aggregation.
-
Protocol A: FRET-Based Serine Protease Assay (Factor Xa Model)
Target Rationale: Arylsulfonyl piperazines are validated Factor Xa inhibitors (Nishida et al.), binding to the S1/S4 pockets.
Assay Principle
This assay utilizes a synthetic peptide substrate labeled with a fluorophore (AMC or MCA) and a quencher. The protease cleaves the peptide, releasing the fluorophore. The inhibitor prevents this cleavage.
Reaction:
Reagents & Buffer Composition
| Component | Concentration | Function |
| Buffer Base | 50 mM Tris-HCl, pH 7.4 | Physiological pH maintenance. |
| Salt | 150 mM NaCl | Mimics ionic strength of blood plasma. |
| Detergent | 0.01% Tween-20 | CRITICAL: Prevents compound aggregation. |
| Enzyme | Human Factor Xa (0.5 nM final) | Target protease. |
| Substrate | Boc-Ile-Glu-Gly-Arg-AMC (100 µM) | Fluorogenic substrate specific for FXa. |
Experimental Workflow
-
Compound Dilution: Prepare a 10-point serial dilution (1:3) of this compound in Assay Buffer (max 5% DMSO).
-
Enzyme Pre-incubation:
-
Add 10 µL of diluted compound to 20 µL of Enzyme solution.
-
Incubate for 30 minutes at 25°C.
-
Note: Sulfonyl-piperazines can exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency.
-
-
Reaction Initiation: Add 20 µL of Substrate solution.
-
Kinetic Read: Measure Fluorescence (
) every 60 seconds for 45 minutes.
Data Visualization (Workflow)
Caption: Step-by-step workflow for the FRET-based protease inhibition assay emphasizing the critical pre-incubation step.
Protocol B: Absorbance-Based Metabolic Assay ( -Glucosidase)
Target Rationale: Arylsulfonyl piperazines have shown moderate inhibition of
Assay Principle
Hydrolysis of p-nitrophenyl-
Reagents
-
Buffer: 50 mM Phosphate Buffer, pH 6.8.
-
Enzyme:
-Glucosidase (from S. cerevisiae, 0.5 U/mL). -
Substrate: pNPG (0.5 mM).
Protocol Modifications for Sulfonamides
-
pH Sensitivity: Sulfonamides can ionize. Ensure the buffer capacity (50 mM) is sufficient to maintain pH 6.8, as shifts will alter the absorbance coefficient of p-nitrophenol.
-
Blank Correction: this compound may have intrinsic absorbance in the UV range. Run a "Compound Only" blank to subtract background.
Data Analysis & Validation
Calculating % Inhibition
WhereMechanism of Action (Lineweaver-Burk)
To determine if the scaffold is competitive or non-competitive:
-
Run the assay at 4 different inhibitor concentrations (
). -
Vary substrate concentration [S] from
to . -
Plot
vs .
Interpretation:
-
Competitive: Lines intersect at the Y-axis (
unchanged). Common for sulfonamides binding the active site. -
Non-Competitive: Lines intersect at the X-axis (
unchanged).
Inhibition Logic Diagram
Caption: Mechanistic pathway of competitive inhibition where the sulfonamide moiety mimics the transition state.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 1.5) | Aggregation / Colloidal formation. | Increase Triton X-100 to 0.05%; Spin down stock solutions. |
| Time-dependent IC50 | Slow-binding inhibition. | Extend pre-incubation time to 60 mins. |
| High Background (Abs) | Compound absorbance at 405nm. | Use FRET assay instead or subtract compound blanks. |
References
-
Nishida, H., et al. (2001). "Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor."[1] Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244.[1]
-
Khan, F. A., et al. (2017). "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives."[2] Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724.
-
Mollazadeh, M., et al. (2020).
-glucosidase inhibitors."[2] Medicinal Chemistry, 17(3).
Sources
- 1. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Framework for Preclinical Evaluation of 1-(2,5-Difluorobenzenesulfonyl)piperazine and Novel Analogs
Abstract
This document provides a comprehensive strategic framework for the preclinical evaluation of novel chemical entities, using 1-(2,5-Difluorobenzenesulfonyl)piperazine as a working example. As this compound has limited published biological data, this guide emphasizes a logical, phased approach, beginning with target identification and progressing through pharmacokinetic profiling to target-informed in vivo efficacy studies. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a clear roadmap to characterize novel compounds from the aryl-sulfonylpiperazine class and assess their therapeutic potential in relevant animal models.
Introduction: The Challenge of a Novel Chemical Entity
The journey of a new drug from laboratory synthesis to clinical application is a complex, multi-stage process.[1][2] For a novel compound such as this compound, the initial and most critical challenge is the absence of a known biological target. The arylpiperazine and sulfonylpiperazine scaffolds are privileged structures in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5] This structural heritage provides a basis for hypothesis-driven investigation but does not replace the need for systematic characterization.
This guide, therefore, outlines a scientifically rigorous, multi-phase workflow designed to first identify the pharmacological target of this compound and then leverage that knowledge to select and execute appropriate animal models for efficacy testing.
Phase 1: Target Identification and In Vitro Characterization
Before committing to costly and ethically significant animal studies, the first imperative is to determine the compound's mechanism of action at a molecular level.[6][7] This is achieved through a combination of in silico and in vitro screening methodologies.
Hypothesis Generation: Structural Clues
The 1-(benzenesulfonyl)piperazine moiety is a common feature in compounds targeting G-protein coupled receptors (GPCRs), particularly monoamine receptors like serotonin (5-HT) and dopamine (D) receptors. The initial hypothesis is that this compound is likely to interact with one or more CNS receptor targets.
Protocol: Broad-Spectrum In Vitro Safety and Target Profiling
The most efficient method to identify a primary target and assess potential off-target liabilities is to screen the compound against a large panel of known receptors, enzymes, and ion channels.[8]
Objective: To identify the primary biological target(s) of this compound and flag potential off-target interactions.
Methodology:
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Screening Panel Selection: Engage a commercial service (e.g., Eurofins SafetyScreen™, Porsolt) or utilize an in-house platform to perform a broad radioligand binding screen.[7][8] A typical panel should include, at a minimum:
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (5-HT1A, 1B, 2A, 2C, 3, 5, 6, 7)
-
Adrenergic Receptors (α1, α2, β1, β2)
-
Histamine Receptors (H1, H2, H3)
-
Key CNS enzymes (e.g., MAO-A, MAO-B) and ion channels (e.g., hERG).
-
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (typically >50% displacement of the radioligand).
-
Affinity Determination (Ki): For any "hits" identified in the primary screen, perform follow-up saturation binding assays with multiple concentrations of the compound to determine its binding affinity (Ki value).
-
Functional Characterization: For high-affinity targets, proceed to functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[9]
Phase 2: In Vivo Pharmacokinetics and Safety
Once a primary target is validated in vitro, the next step is to assess how the compound behaves within a living organism.[1][10] These studies are critical for determining whether a therapeutically relevant concentration of the drug can be achieved safely.
Protocol: Rodent Pharmacokinetic (PK) Scoping Study
Objective: To determine the basic pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound in a rodent model.[11][12]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per route of administration).
-
Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO, 10% Solutol HS 15).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Abbreviation | Description |
|---|---|---|
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached after oral administration. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. |
Phase 3: Target-Informed In Vivo Efficacy Models
The selection of an appropriate animal model for efficacy testing is entirely dependent on the findings from Phase 1.[13][14] A valid model must have construct, face, and predictive validity for the human disease it aims to replicate.[15] Below are two detailed protocols based on plausible outcomes from the in vitro screening.
Scenario A: Compound is a Potent D2 Receptor Antagonist
Therapeutic Hypothesis: Potential as an antipsychotic agent for treating schizophrenia.[16] Selected Model: Amphetamine-Induced Hyperlocomotion in rats. This model is a cornerstone for screening antipsychotic drugs, as it mimics the dopamine hyperactivity thought to underlie the positive symptoms of psychosis.[15][17]
Protocol: Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to attenuate dopamine-mediated hyperlocomotion.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Locomotor activity chambers equipped with infrared beams.[18]
-
D-amphetamine sulfate.
-
Test compound and vehicle.
-
Positive control (e.g., Haloperidol).
Workflow Diagram:
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.
Step-by-Step Procedure:
-
Habituation: For 3 consecutive days prior to testing, place rats in the locomotor activity chambers for 60 minutes to acclimate them to the environment.[18]
-
Group Assignment: Randomly assign animals to treatment groups (n=8-10 per group).
-
Pre-treatment: On the test day, administer the test compound, positive control (e.g., Haloperidol, 0.5 mg/kg, i.p.), or vehicle at appropriate doses determined from PK and tolerability studies. The pre-treatment time should be based on the compound's Tmax (e.g., 30-60 minutes before amphetamine challenge).
-
Baseline Recording: Immediately after pre-treatment, place the animals into the locomotor chambers and record baseline activity for 30 minutes.[18]
-
Pharmacological Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.
-
Efficacy Recording: Continue to record locomotor activity (ambulatory distance, rearing counts) for the next 60-90 minutes in 5- or 10-minute bins.[19]
-
Data Analysis: Analyze the total distance traveled post-amphetamine injection using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the compound-treated group to the vehicle + amphetamine control group.
Table 2: Hypothetical Data for D2 Antagonist Efficacy
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Inhibition of Hyperactivity |
|---|---|---|---|
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |
| Compound A + Amphetamine | 3 | 6200 ± 480 | 32.9% |
| Compound A + Amphetamine | 10 | 3100 ± 320* | 77.1% |
| Haloperidol + Amphetamine | 0.5 | 2500 ± 280* | 85.7% |
p < 0.05 vs. Vehicle + Amphetamine group
Scenario B: Compound is a Potent 5-HT1A Agonist or has SSRI-like activity
Therapeutic Hypothesis: Potential as an antidepressant or anxiolytic agent.[20] Selected Model: Forced Swim Test (FST) in mice. The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable situation, a state of "behavioral despair" that is reversed by antidepressant drugs.[21][22]
Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
Plexiglass cylinders (e.g., 25 cm height, 15 cm diameter).
-
Water maintained at 24-25°C.[23]
-
Video recording equipment and analysis software.
-
Test compound and vehicle.
-
Positive control (e.g., Fluoxetine).
Workflow Diagram:
Caption: Workflow for the Mouse Forced Swim Test.
Step-by-Step Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[21]
-
Preparation: Fill the cylinders with water (15 cm depth) and ensure the temperature is stable at 24-25°C.[23]
-
Dosing: Administer the test compound, positive control (e.g., Fluoxetine, 20 mg/kg, i.p.), or vehicle. The pre-treatment time should be selected based on the compound's known PK profile (typically 30-60 minutes for i.p. administration).
-
Test Session: Gently place one mouse into each cylinder. The session should last for 6 minutes.[22]
-
Recording: Video record the entire 6-minute session for later analysis.
-
Post-Test Care: At the end of the session, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage with a heat source (e.g., on a heating pad set to low) until it is fully dry and has resumed normal activity.[21]
-
Data Analysis: An observer blinded to the treatment conditions should score the videos. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water. The key dependent measure is the total time spent immobile during the final 4 minutes of the 6-minute test.[23][24]
-
Statistical Analysis: Compare immobility times across groups using a one-way ANOVA followed by an appropriate post-hoc test.
Table 3: Hypothetical Data for Antidepressant-like Efficacy
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
|---|---|---|
| Vehicle | - | 155 ± 12 |
| Compound B | 5 | 148 ± 15 |
| Compound B | 15 | 95 ± 10* |
| Compound B | 30 | 72 ± 9* |
| Fluoxetine | 20 | 81 ± 11* |
p < 0.05 vs. Vehicle group
Conclusion
The preclinical evaluation of a novel compound like this compound demands a systematic, evidence-based approach. The journey from an uncharacterized molecule to a potential therapeutic candidate relies on a logical progression from in vitro target identification to in vivo pharmacokinetic and efficacy studies. By first defining the compound's mechanism of action, researchers can select animal models with the highest translational relevance, thereby increasing the probability of success and ensuring the ethical and efficient use of resources. The protocols and strategies outlined in this document provide a robust framework for undertaking this critical phase of drug discovery.
References
-
Animal models for the evaluation of antipsychotic agents. (2023). PubMed. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Animal models of depression. Wikipedia. [Link]
-
Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [Link]
-
Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
-
Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (2026). Infinix Bio. [Link]
-
Fraga, A. P., et al. (2010). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. [Link]
-
A Reliable High-Throughput Screening Model for Antidepressant. (2021). MDPI. [Link]
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2023). PMC - NIH. [Link]
-
Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti. (2024). Journal of Lab Animal Research. [Link]
-
Understanding the Stages of Preclinical Drug Development: A Comprehensive Guide. (2026). Infinix Bio. [Link]
-
Forced Swim Test v.3. University of Notre Dame IACUC. [Link]
-
Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2005). PMC - NIH. [Link]
-
Forced swim test. (2022). Bio-protocol. [Link]
-
Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. (2022). YouTube. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences. [Link]
-
In Vitro Pharmacology Study Capabilities. Porsolt. [Link]
-
Comprehensive In Vitro Biology, Assay & Screening Services. (2022). Aurigene. [Link]
-
Drug Discovery Workflow - What is it?. Vipergen. [Link]
-
In Vitro Drug Screening. Crown Bioscience. [Link]
-
Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Scholars Research Library. [Link]
-
Animal Models in Psychiatry. Ace Therapeutics. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
-
How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn. [Link]
-
Pharmacokinetic studies in man - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed. [Link]
-
Preclinical Phase Of The Drug Development Process - An Overview. Fios Genomics. [Link]
-
Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. (2006). PubMed. [Link]
-
Amphetamine induced hyperlocomotion. b-neuro. [Link]
-
Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones. (2007). PubMed. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). PMC - NIH. [Link]
-
Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat. (1999). Journal of Neuroscience. [Link]
-
Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. (2008). PMC - NIH. [Link]
-
Locomotor responses to amphetamine (1 mg / kg, i.p.) in rats pretreated... ResearchGate. [Link]
-
Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. NIH. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. (2024). PubMed. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2020). PubMed. [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. Drug Discovery Workflow - What is it? [vipergen.com]
- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 7. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Comprehensive In Vitro Biology, Assay & Screening Services | CRO [aurigeneservices.com]
- 10. infinixbio.com [infinixbio.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of depression - Wikipedia [en.wikipedia.org]
- 15. scielo.br [scielo.br]
- 16. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. b-neuro.com [b-neuro.com]
- 19. researchgate.net [researchgate.net]
- 20. jlar.rovedar.com [jlar.rovedar.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 1-(2,5-Difluorobenzenesulfonyl)piperazine Synthesis
This technical guide addresses the synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine , a critical scaffold in medicinal chemistry (often associated with 5-HT receptor antagonists and BCL-2 inhibitors).
The synthesis appears deceptively simple—a standard sulfonylation—but it is plagued by three specific yield-killing mechanisms: Bis-sulfonylation , Regioselective SNAr side-reactions , and Hydrolysis .
Diagnostic: Why is Your Yield Low?
Before adjusting your protocol, identify which of the three "Yield Killers" is responsible.
| Symptom | Diagnosis | Root Cause |
| Two spots on TLC (very close Rf) or Mass Spec shows M+ dimer. | Bis-Sulfonylation | Piperazine has two equivalent nucleophilic nitrogens. Once the first sulfonylation occurs, the second amine is still nucleophilic. 1:1 stoichiometry statistically guarantees a mixture of Mono, Bis, and Unreacted starting material. |
| Yellowing of reaction & byproduct with M-F (+Piperazine) mass. | SNAr Side Reaction | The sulfonyl group is a strong Electron Withdrawing Group (EWG). It activates the ortho-fluorine (Position 2) for Nucleophilic Aromatic Substitution. Piperazine attacks the ring carbon instead of the sulfur. |
| Sulfonyl Chloride disappears but no product forms (Acid spot formed). | Hydrolysis | Moisture in the solvent or air has converted the sulfonyl chloride to 2,5-difluorobenzenesulfonic acid (water soluble, lost in aqueous workup). |
Reaction Logic & Competition Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the yield-killing side reactions.
Figure 1: Reaction landscape. Path 1 is desired.[1] Path 2 (SNAr) is driven by heat. Path 4 is driven by stoichiometry errors.
Optimized Protocols
Method A: The High-Purity Route (Boc-Protection)
Recommended for small-scale (mg to g) where purity is paramount.
Concept: Block one nitrogen of piperazine to make bis-sulfonylation impossible. Reagents: 1-Boc-piperazine (1.0 equiv), 2,5-Difluorobenzenesulfonyl chloride (1.1 equiv), TEA (1.5 equiv), DCM (Anhydrous).
-
Dissolution: Dissolve 1-Boc-piperazine and Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Cool to 0°C .
-
Addition: Add sulfonyl chloride dropwise. Crucial: Keep temperature <5°C to prevent SNAr at the 2-fluoro position.
-
Monitor: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete in <2 hours.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Yield Expectation: >90% (over 2 steps).
Method B: The Industrial Route (Excess Amine)
Recommended for scale-up (>10g) to avoid the cost of Boc-piperazine.
Concept: Use statistical probability to favor mono-substitution. Reagents: Piperazine (5.0 equiv), 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv), DCM or THF.
-
Setup: Dissolve 5 equivalents of piperazine in DCM. (The excess acts as the base; no TEA needed). Cool to -10°C .
-
Inverse Addition: Dissolve the sulfonyl chloride in a small volume of DCM. Add this solution slowly into the cold piperazine solution.
-
Why? This ensures the concentration of chloride is always low relative to the amine, statistically preventing the mono-product from reacting again.
-
-
Work-up (Critical):
-
Wash the organic layer with water (
). Piperazine is highly water-soluble; the sulfonamide product is much less so. -
Tip: If the product oils out, use a dilute citric acid wash (pH 4-5) to selectively protonate and remove excess piperazine, but monitor carefully as the product is also basic.
-
Critical Control Point: Preventing SNAr
The 2,5-difluoro substitution pattern creates a unique risk. The sulfonyl group is an electron-withdrawing group (EWG).
-
Position 2 (Ortho to Sulfonyl): Highly activated. Vulnerable to nucleophilic attack.
-
Position 5 (Meta to Sulfonyl): Less activated.
The Rule of Temperature: Sulfonylation (S-N bond formation) has a lower activation energy than SNAr (C-N bond formation).
-
At -10°C to 0°C: Sulfonylation dominates (Kinetic Product).
-
At >25°C or Reflux: SNAr dominates (Thermodynamic Product).
-
Action: Never heat this reaction to speed it up. If it is sluggish, check your reagents, do not raise the temperature.
Troubleshooting & FAQs
Q: My product is stuck in the aqueous layer during workup.
A: The product is an amine (
-
Fix: Adjust the aqueous layer to pH ~10-11 using NaOH or Carbonate. Extract with DCM or EtOAc. The sulfonamide proton (
) is generally less acidic than the ammonium, but avoid extremely high pH (>13) to prevent deprotonating the sulfonamide, which would push it back into water as a salt.
Q: I see a "dimer" impurity even using Method B (Excess Amine).
A: Your addition rate was likely too fast, or mixing was poor.
-
Fix: Ensure vigorous stirring. The local concentration of sulfonyl chloride at the drop site must be minimized. Use a syringe pump for addition if possible.
Q: Can I use Pyridine as a solvent?
A: It is not recommended. Pyridine can form a sulfonyl-pyridinium salt intermediate which is very reactive and can increase the rate of side reactions (including SNAr) or color impurities. DCM or THF with a separate base is cleaner for this specific electrophile.
Purification Logic Tree
Use this flow to determine the best isolation strategy.
Figure 2: Purification decision matrix.
References
-
Vertex AI Search. (2025). Reaction of 2,5-difluorobenzenesulfonyl chloride with piperazine selectivity.
-
Collins, M., Lasne, M., & Barré, L. (1992).[2] Rapid synthesis of N,N′-disubstituted piperazines.[2] Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine.[2] Journal of the Chemical Society, Perkin Transactions 1.
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Imperial College London. (2018). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles (SNAr Mechanisms).
-
Google Patents. (2003). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (General Piperazine Purification).
Sources
- 1. youtube.com [youtube.com]
- 2. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-Aryl Sulfonylpiperazines
[1]
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)
Introduction: The Scaffold & The Challenge
N-aryl sulfonylpiperazines are privileged pharmacophores, serving as core scaffolds in 5-HT6 antagonists, HIV-1 inhibitors, and various chemotherapeutic agents. While the formation of the sulfonamide bond (
The electrophilicity of the sulfonyl chloride (
This guide deconstructs these failure modes, providing mechanistic insights and self-validating protocols to restore yield and purity.
Diagnostic Workflow
Before altering conditions, identify your specific failure mode using this logic flow.
Caption: Diagnostic logic tree for identifying the primary side reaction based on crude analysis.
Technical Modules: Mechanisms & Solutions
Module 1: The "Dead" Electrophile (Hydrolysis)
Symptom: Incomplete conversion of amine; presence of highly polar acidic byproduct (
Troubleshooting Protocol:
-
Reagent Quality: Sulfonyl chlorides degrade into sulfonic acids upon storage.[1] Self-Validation: Run a TLC of your
in pure DCM.[1] If a baseline spot exists, purify via recrystallization (typically from hexanes/CHCl3) or rapid filtration through a silica plug before use.[1] -
The "Inverse Addition" Technique:
Module 2: The "Double" Trouble (Bis-sulfonylation)
Symptom: Formation of the symmetrical dimer
-
The sulfonyl chloride is in excess (>1.0 equiv).[1]
-
The mixing is poor (localized high concentrations).[1]
Corrective Actions:
| Strategy | Protocol Detail | Pros/Cons |
|---|
| Stoichiometric Control | Use 3.0 - 5.0 equiv of Piperazine.[1] Add
Module 3: Solvent-Mediated Side Reactions (Solvolysis)
Symptom: Unexpected NMR signals corresponding to methoxy (
-
Strictly Aprotic: Use DCM (Dichloromethane), THF, or DMF.
-
Avoid "Stabilized" Chloroform: Ethanol is often used as a stabilizer in
.[1] Use amylene-stabilized chloroform or pure DCM.[1]
Module 4: The "Stalled" Reaction (Salt Formation)
Symptom: Reaction solidifies or precipitates; conversion stops at ~50%.[1] Mechanism: The reaction generates HCl.[1] If the base is insufficient or the solvent is non-polar, piperazine hydrochloride salts precipitate, encapsulating the unreacted amine and removing it from the solution phase. Fix:
Visualizing the Reaction Network
Understanding the competition kinetics is vital for process control.[1]
Caption: Competitive reaction pathways in sulfonylpiperazine synthesis. Green indicates the desired path; Red indicates failure modes.[1]
Master Protocol: Optimized Synthesis
This protocol integrates the solutions above into a robust, self-validating workflow.
Reagents:
-
N-Boc-Piperazine (1.0 equiv) [Alternative: Piperazine (5.0 equiv)][1]
-
Aryl Sulfonyl Chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv)[1]
-
Dichloromethane (DCM) [Anhydrous][1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Solvation: Add N-Boc-Piperazine and TEA to the flask. Dissolve in DCM (
concentration).[1] -
Cooling: Submerge flask in an ice-water bath (
). Critical for suppressing hydrolysis and exotherms. -
Addition: Dissolve Aryl Sulfonyl Chloride in a minimal volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Monitoring: Allow to warm to Room Temp (RT). Stir for 2–4 hours.
-
Workup:
-
Deprotection (if using Boc): Redissolve crude in DCM/TFA (4:1) for 1 hour to yield the free amine.[1]
References
-
Hydrolysis Kinetics: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[3] Journal of Organic Chemistry USSR, 1988.[3] [1]
-
General Sulfonamide Synthesis: "Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization." BenchChem Technical Support.
-
Piperazine Selectivity: Chao, B., et al. "Synthesis and biological evaluation of N-arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 2005.[1] (Contextualizing the reactivity of piperazine nitrogens).
-
Process Chemistry: "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development.
Sources
overcoming solubility issues of 1-(2,5-Difluorobenzenesulfonyl)piperazine in assays
Topic: 1-(2,5-Difluorobenzenesulfonyl)piperazine
Introduction: The "Hidden" Solubility Trap
You are likely accessing this guide because this compound (DFBSP) is precipitating in your assay, resulting in erratic IC50 curves, acoustic ejection failures, or false negatives/positives.[1]
While DFBSP appears to be a simple fragment-like molecule, its physicochemical profile presents a specific challenge: The "Neutrality" Trap. [1]
-
The Chemistry: The molecule consists of a lipophilic 2,5-difluorobenzene tail and a polar sulfonyl-piperazine head.
-
The Problem: The sulfonyl group is strongly electron-withdrawing. While a typical piperazine secondary amine has a pKa of ~9.8, the sulfonyl group lowers the pKa of the distal nitrogen significantly (often to ~7.5–8.0).
-
The Consequence: At physiological assay pH (7.4), a significant fraction of the molecule may exist as the uncharged free base. Combined with the high crystal lattice energy typical of planar sulfonamides and the lipophilicity of the difluoro-ring, this leads to rapid kinetic precipitation upon dilution from DMSO.
This guide provides the protocols to overcome these specific thermodynamic and kinetic barriers.
Part 1: Stock Solution Architecture
Status: Critical Common Failure: Using "wet" DMSO or exceeding solubility limits.
The quality of your aqueous assay data is determined before the compound ever touches water.
Protocol 1: Anhydrous Stock Preparation
Sulfonamides are prone to "micro-precipitation" if the DMSO stock absorbs atmospheric water.
-
Solvent Choice: Use Anhydrous DMSO (99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened multiple times.[1]
-
Concentration Cap:
-
Recommended: 10 mM.
-
High-Concentration Risk:[1] 100 mM stocks are possible but thermodynamically unstable. If you must use 100 mM, sonicate for 15 minutes at 37°C before every use.
-
-
Storage: Aliquot into single-use vials. Repeated freeze-thaw cycles introduce moisture, shifting the saturation point and causing "silent" precipitation (invisible to the eye but blocks liquid handlers).
FAQ: Why not use Ethanol?
-
Answer: Ethanol evaporates too quickly in plate-based assays (edge effects) and has a lower solubilizing power for the difluorophenyl ring compared to DMSO.[1] Stick to DMSO.
Part 2: The "Crash-Out" Prevention Strategy
Status: High Priority Mechanism: Kinetic Solubility vs. Thermodynamic Solubility.
When you pipette 10 mM DMSO stock directly into a pH 7.4 buffer, you create a momentary region of high concentration and low solubility. The compound nucleates and crashes out before it can protonate and dissolve.
Visual Workflow: The Step-Down Dilution
Caption: Figure 1. The "Step-Down" dilution method prevents the high-supersaturation shock that causes immediate precipitation.[1]
Protocol 2: The Intermediate Dilution Step
Instead of adding 1 µL of stock to 99 µL of buffer:
-
Prepare Intermediate: Dilute your 10 mM stock into a solution of 50% DMSO / 50% Water (or Buffer).
-
Why? This keeps the organic content high enough to prevent immediate crash-out while beginning the hydration process.
-
-
Final Dilution: Transfer from the Intermediate plate to the Assay plate.
-
Result: The compound is already partially hydrated and dispersed, reducing the nucleation energy barrier.
-
Part 3: Assay Buffer Formulation (The "Solvent Matrix")
Status: Optimization Required Core Concept: If pH adjustment is not allowed, use steric shielding (Cyclodextrins) or surface tension reduction (Surfactants).[1]
If DFBSP precipitates despite the dilution protocol above, you must modify the assay buffer. Use the Solvent Compatibility Matrix below to select the right additive.
Table 1: Solvent & Additive Compatibility Matrix
| Additive Class | Specific Reagent | Recommended Conc. | Mechanism of Action | Best For... |
| Surfactant | Tween-20 | 0.01% – 0.05% | Reduces surface tension; prevents aggregation of hydrophobic fluorine tails.[1] | Biochemical/Enzymatic Assays. Essential for preventing Non-Specific Binding (NSB). |
| Surfactant | Pluronic F-68 | 0.05% – 0.1% | Low toxicity surfactant.[1] | Cell-Based Assays. (Tween is often cytotoxic).[1] |
| Carrier | HP-β-Cyclodextrin | 0.5% – 2.0% | Encapsulates the lipophilic difluorophenyl ring, shielding it from water.[1] | High-concentration screens (>50 µM) or when surfactants interfere with the enzyme.[1] |
| Cosolvent | PEG-400 | 1% – 5% | Disrupts water structure, increasing organic solubility.[1] | General solubility boost if DMSO limit is reached. |
Expert Tip: For DFBSP, 0.01% Tween-20 is usually sufficient for enzymatic assays.[1] For cell assays, if you see crystal formation, switch to 0.1% Pluronic F-68 .
Part 4: Troubleshooting & FAQs
Q1: My IC50 curve plateaus at 50% inhibition. Is this real?
A: Likely not. This is a classic signature of solubility-limited inhibition.[1]
-
Diagnosis: The compound precipitates at higher concentrations, meaning the effective concentration never increases beyond the solubility limit (e.g., 10 µM), even if you think you added 100 µM.
-
Validation: Spin the plate down (1000 x g for 5 mins) and measure the supernatant concentration via HPLC/MS, or simply inspect the wells under a microscope for micro-crystals.
Q2: Can I acidify the buffer to dissolve it?
A: Chemically, yes. The distal piperazine nitrogen will protonate fully at pH < 6.0, drastically increasing solubility.
-
Practically: Most biological assays require pH 7.0–7.5.
-
Workaround: If your target protein tolerates it, lowering the pH from 7.4 to 7.0 can sometimes provide just enough protonation boost to stabilize the compound without killing the assay.
Q3: The compound sticks to my plastic tips. What do I do?
A: The difluorobenzene moiety is lipophilic and "sticky."
-
Solution: Use Low-Retention Tips and plates.
-
Mandatory: Ensure your assay buffer contains at least 0.01% Tween-20 (or Triton X-100) before the compound is added.[1] The detergent coats the plastic, preventing the compound from adhering to the walls.
Part 5: The "Go/No-Go" Solubility Decision Tree
Use this logic flow to determine your final assay conditions.
Caption: Figure 2. Logical flowchart for systematically resolving solubility issues for DFBSP.
References
-
Assay Guidance Manual (NCBI).Compound Solubility in Buffers and DMSO.
-
Source: [Link]
-
-
PubChem.this compound Hydrochloride - Compound Summary.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today.[3]
- MilliporeSigma.Solubility Guidelines for Small Molecules & Peptides.
For further assistance, please contact the Application Science team with your specific assay buffer composition and observed precipitation time-points.
Sources
- 1. N'-{(1S,2S)-1-(3,5-difluorobenzyl)-2-hydroxy-2-[(2R)-4-(phenylsulfonyl)piperazin-2-yl]ethyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide | C34H42F2N4O5S | CID 45105273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1-(2,5-Difluorobenzenesulfonyl)piperazine
Document ID: TSS-DFBSP-2026-02-18 Version: 1.0
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-(2,5-Difluorobenzenesulfonyl)piperazine. The stability of a compound in solution is a critical parameter that influences experimental reproducibility, formulation development, and ultimately, therapeutic efficacy and safety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your work. Our goal is to blend theoretical principles with practical, field-proven protocols to ensure the integrity of your results.
Part 1: Foundational Concepts & FAQs
This section addresses common initial questions regarding the handling and solution behavior of this compound.
Question 1: What are the primary structural motifs of this compound, and how do they influence its stability?
Answer: The molecule consists of three key components: a difluorinated benzene ring, a sulfonamide linker, and a piperazine ring. Each contributes to its overall chemical personality:
-
2,5-Difluorobenzene Ring: The two electron-withdrawing fluorine atoms make the sulfur atom of the sulfonamide group more electron-deficient. This generally increases the susceptibility of the sulfonamide bond to nucleophilic attack, particularly hydrolysis.[1]
-
Sulfonamide (-SO₂NH-) Linker: This is the most chemically labile part of the molecule. It is susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to cleavage of the sulfur-nitrogen (S-N) bond.[2]
-
Piperazine Ring: As a cyclic diamine, the piperazine ring is generally stable but can undergo oxidation or other degradation reactions, particularly at elevated temperatures or in the presence of metal ions.[3][4] Its basic nature means it will be protonated at lower pH values, which can influence solubility and reactivity.
Question 2: What is the most common degradation pathway for this compound in aqueous solution?
Answer: The most anticipated degradation pathway is the hydrolysis of the sulfonamide bond. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the piperazine ring can be protonated. This makes the S-N bond more susceptible to cleavage, yielding 2,5-difluorobenzenesulfonic acid and piperazine.[1][5]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion can directly attack the electron-deficient sulfur atom, also leading to the cleavage of the S-N bond. Studies on related sulfonamides show that anionic forms, prevalent at higher pH, are generally less sensitive to hydrolysis than neutral or cationic forms.[6] However, strong alkaline conditions can still promote degradation.
Question 3: How does pH affect the stability of this compound solutions?
Answer: pH is a critical factor. Sulfonamides are generally most stable in the neutral to slightly alkaline pH range (around pH 7-9).[6] Extreme pH values, both acidic (below pH 4) and basic (above pH 10), are expected to significantly accelerate the rate of hydrolytic degradation.[1][6] The rate of hydrolysis often decreases as pH increases into the alkaline range because the sulfonamide exists in its less reactive anionic form.[6] Therefore, for routine experiments, buffering your solution in the pH 7.0-8.0 range is highly recommended for maximizing stability.
| pH Condition | Expected Stability | Primary Degradation Mechanism |
| < 4 (Strongly Acidic) | Low | Acid-catalyzed S-N bond hydrolysis.[1] |
| 4 - 6 (Weakly Acidic) | Moderate | Slower acid-catalyzed hydrolysis. |
| 7 - 9 (Neutral/Slightly Basic) | High | Generally the most stable range for sulfonamides.[6] |
| > 10 (Strongly Basic) | Low to Moderate | Base-catalyzed S-N bond hydrolysis. |
Question 4: What solvents are recommended for preparing stock solutions?
Answer: For maximal stability, a non-aqueous, aprotic solvent is preferred for long-term storage of stock solutions.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Use with Caution: Protic solvents like methanol or ethanol can participate in degradation (solvolysis) over long periods, especially if acidic or basic impurities are present.
-
Aqueous Solutions: Prepare fresh daily from a non-aqueous stock. If an aqueous stock is necessary, use a buffer within the optimal pH 7-9 range and store at low temperatures.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Scenario 1: I am seeing a gradual loss of my compound's peak area in my HPLC analysis over the course of a multi-day automated run. What is happening?
Answer: This is a classic sign of solution instability. The compound is likely degrading in the autosampler vial.
Troubleshooting Steps:
-
Check the Autosampler Temperature: Most HPLC autosamplers can be cooled. Set the temperature to 4-10°C to slow down degradation kinetics. Thermal degradation can occur even at room temperature over extended periods.[7]
-
Evaluate Your Mobile Phase/Diluent: Is your sample diluted in a highly acidic or basic solution? The pH of your final sample solution is critical. If possible, adjust the pH of your diluent to be within the 7-9 stability range.
-
Perform a Time-Course Stability Check:
-
Prepare a fresh sample of your compound in the exact diluent used for your sequence.
-
Inject this sample immediately (T=0).
-
Leave the vial in the autosampler under the same conditions as your run.
-
Re-inject the same vial at several time points (e.g., 6, 12, 24, 48 hours).
-
Interpretation: A decrease in the main peak area, especially if accompanied by the appearance of new, smaller peaks, confirms on-bench degradation. One of these new peaks is likely 2,5-difluorobenzenesulfonic acid or a related degradant.
-
dot
Caption: Troubleshooting workflow for HPLC instability issues.
Scenario 2: My results are inconsistent from day to day, even when I prepare fresh solutions. What could be the cause?
Answer: This suggests a variable in your solution preparation or handling protocol is affecting compound stability.
Troubleshooting Steps:
-
Scrutinize Stock Solution Preparation:
-
Solvent Quality: Are you using high-purity, anhydrous solvents (e.g., DMSO) for your master stock? Lower-grade solvents can contain acidic or water impurities that initiate degradation.
-
Weighing: Are you weighing the solid compound accurately? this compound can be hygroscopic. Handle it in a low-humidity environment and store it tightly sealed with a desiccant.
-
-
pH of Aqueous Buffers:
-
Calibration: Is your pH meter calibrated daily with fresh standards? An error of even 0.5 pH units can significantly alter the degradation rate if you are near the edge of the stability window.
-
Buffer Capacity: Are you using a buffer with sufficient capacity to resist pH shifts when your compound (dissolved in DMSO) is added?
-
-
Light Exposure: While sulfonamides are not universally photosensitive, it is good practice to protect solutions from direct, prolonged light exposure, as photodegradation is a possible pathway for many aromatic compounds.[1] Use amber vials or wrap vials in foil as a precaution.
Scenario 3: I performed a forced degradation study and see multiple degradation peaks. How do I identify the primary hydrolytic products?
Answer: A forced degradation study is designed to produce degradants. The key is to distinguish between the products of different stress conditions (acid, base, oxidation, heat, light).[8]
Identifying Hydrolysis Products:
-
Compare Stress Conditions: The primary hydrolysis products, 2,5-difluorobenzenesulfonic acid and piperazine , should be most prominent in the acid- and base-stressed samples. They may be minimal or absent in the oxidative, thermal (in solid state), and photolytic samples.
-
Use a Diode Array Detector (DAD/PDA): An HPLC system with a DAD allows you to compare the UV-Vis spectra of the peaks. The degradant peaks will have different spectra from the parent compound. The 2,5-difluorobenzenesulfonic acid peak will retain the characteristic absorbance of the difluorinated benzene ring, while the piperazine will have a very weak or no chromophore and may be difficult to detect by UV.
-
LC-MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry. This will allow you to determine the mass-to-charge ratio (m/z) of the degradant peaks and confirm their identity by matching the observed mass with the calculated mass of the expected hydrolysis products.
// Reactant Parent [label="this compound"];
// Products Prod1 [label="2,5-Difluorobenzenesulfonic\nAcid"]; Prod2 [label="Piperazine"];
// Reaction Conditions Conditions [label="H₂O\n(Acid or Base Catalyzed)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Layout Parent -> Conditions [label="S-N Bond Cleavage"]; Conditions -> Prod1; Conditions -> Prod2; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
troubleshooting unexpected results in assays with 1-(2,5-Difluorobenzenesulfonyl)piperazine
Topic: Troubleshooting Unexpected Results in Biochemical & Cell-Based Assays
Welcome to the Technical Support Interface
You have reached the advanced troubleshooting hub for 1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS: 790271-21-5).[1] As a Senior Application Scientist, I recognize that this molecule is rarely the final drug but often a critical fragment scaffold or a building block in Hit-to-Lead campaigns (targeting GPCRs like 5-HT or specific kinases).[1]
Unexpected results with this scaffold typically stem from three distinct physicochemical "traps": hydrophobic precipitation , ionization-dependent binding , or colloidal aggregation .[1]
Below is your interactive guide to diagnosing and resolving these artifacts.
Part 1: The Troubleshooting Matrix
Quickly identify your issue based on observed symptoms.
| Symptom | Probable Technical Cause | Immediate Action |
| Potency Drop-off (IC50 shifts right) | Precipitation: The 2,5-difluoro motif increases lipophilicity (LogP), causing "shock precipitation" when moving from DMSO to aqueous buffer.[1] | Switch to Intermediate Dilution Protocol (See Part 4). |
| Steep Hill Slope (> 2.[1]0) | Colloidal Aggregation: Fluorinated fragments are prone to forming promiscuous aggregates that sequester enzymes.[1] | Perform the Detergent Sensitivity Test (See Part 4).[1] |
| pH-Dependent Potency | Protonation Switch: The distal piperazine nitrogen (pKa ~8.5–9.[1]0) changes ionization state between pH 7.0 and 8.0. | Standardize assay pH; calculate ionic species ratio (See Part 2). |
| High Fluorescence Background | Nucleophilic Interference: The free secondary amine (N4) may react with electrophilic fluorophores or assay reagents.[1] | Verify chemical compatibility; use non-reactive readout (e.g., Label-Free). |
Part 2: Deep Dive – The Physicochemical Traps
Trap A: The "Fluorine Effect" on Solubility
You might assume that because piperazine is polar, the molecule is water-soluble. However, the 2,5-difluorobenzenesulfonyl moiety significantly alters this profile.[1]
-
Mechanism: Fluorine atoms are highly electronegative but not very polarizable.[1] Replacing hydrogen with fluorine often increases lipophilicity (LogP) and induces a "grease ball" effect.[1]
-
The Artifact: When you pipette a 10 mM DMSO stock directly into a PBS buffer (pH 7.4), the sudden polarity shift causes the compound to form micro-precipitates that are invisible to the naked eye but scatter light and reduce the effective free concentration.
Trap B: The Protonation Switch (The Piperazine Nitrogen)
The distal nitrogen (N4) of the piperazine ring is a secondary amine. Its ionization state is the "master switch" for binding affinity.
-
At pH 7.4: The amine is predominantly protonated (Cationic,
).[1] This favors electrostatic interactions with aspartate/glutamate residues in the target pocket. -
At pH 8.5: The population shifts toward the neutral free base. If your target requires a cation, potency will vanish.[1]
Visualization: The Protonation Equilibrium
Caption: The equilibrium between the neutral and cationic forms of the piperazine scaffold. At physiological pH, the cationic form dominates, driving solubility and electrostatic binding.
Part 3: False Positives – Aggregation & Reactivity
Colloidal Aggregation
Fluorinated fragments are notorious for forming colloids—spherical aggregates that adsorb proteins non-specifically.[1] This leads to false positive inhibition .
-
Diagnosis: If your IC50 curve is extremely steep (Hill slope > 2.[1]0) or if the inhibition disappears upon adding 0.01% Triton X-100, you are seeing aggregation, not specific binding.[1]
Chemical Reactivity (The "Hidden" Nucleophile)
Unlike fully substituted drugs, this molecule has a free secondary amine (the N4 position on the piperazine).
-
Risk: If your assay uses electrophilic probes (e.g., succinimidyl esters, alkyl halides) or covalent inhibitors, this amine can nucleophilically attack them, depleting the reagent and ruining the assay.
Visualization: Troubleshooting Workflow
Caption: Decision tree for triaging unexpected assay data. Steep slopes suggest aggregation; time-dependent potency loss suggests precipitation.[1]
Part 4: Validated Protocols
Protocol A: The "Intermediate Dilution" Method
Use this to prevent "shock precipitation" of the fluorinated sulfonamide.
Standard (Risky) Method:
-
10 mM DMSO stock
Direct addition to Buffer (1:1000 dilution).[1] -
Result: Localized high concentration causes immediate crashing out.[1]
Correct (Intermediate) Method:
-
Step 1: Prepare a 10 mM stock in 100% DMSO.
-
Step 2: Dilute 10-fold into a 50% DMSO / 50% Water intermediate solution (Concentration: 1 mM).
-
Why: This "steps down" the hydrophobicity gently.
-
-
Step 3: Dilute the intermediate 10-fold into Assay Buffer (Concentration: 100 µM, 5% DMSO).
-
Step 4: Perform final serial dilutions in Assay Buffer (matched for DMSO %).
Protocol B: The Detergent Sensitivity Test
Use this to rule out false positives caused by aggregation.
-
Control Arm: Run the dose-response curve in standard buffer.
-
Test Arm: Run the exact same curve in buffer supplemented with 0.01% (v/v) Triton X-100 or 0.005% Tween-20 .
-
Analysis:
-
True Inhibitor: IC50 remains unchanged (within 2-3 fold).
-
Aggregator: IC50 shifts dramatically (>10 fold) or inhibition disappears completely.[1] Detergents break up the colloids, eliminating the false inhibition.
-
Part 5: References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Relevance: Explains the lipophilicity changes and "fluorine effect" on solubility.[2]
-
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[1]
-
Relevance: The authoritative guide on colloidal aggregation and steep Hill slopes.
-
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Relevance: Standard reference for pKa and solubility profiling of piperazine derivatives.
-
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
Relevance: Details the structural implications of the 2,5-difluoro substitution pattern.
-
Sources
Technical Support Center: Scale-Up Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026
Introduction
Welcome to the technical support hub for the synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine . This intermediate is a critical scaffold in medicinal chemistry, particularly for 5-HT receptor antagonists and antiviral agents.
Scaling this reaction from milligram to kilogram quantities introduces three primary failure modes:
-
Bis-sulfonylation: Formation of the
-disulfonyl impurity due to poor stoichiometry control. -
Hydrolysis: Rapid degradation of the sulfonyl chloride starting material by ambient moisture.
-
Exothermic Runaway: Safety hazards associated with the vigorous sulfonylation of amines.
This guide provides self-validating protocols and troubleshooting workflows to navigate these challenges.
Module 1: Reaction Strategy & Selectivity
The Core Challenge: Mono- vs. Bis-Selectivity
In a 1:1 mixture, 2,5-difluorobenzenesulfonyl chloride reacts with piperazine to form a statistical mixture of:
-
Target: Mono-sulfonyl piperazine.
-
Impurity: Bis-sulfonyl piperazine (useless waste).
-
Leftover: Unreacted starting material.[1]
Strategic Options (Decision Matrix)
| Feature | Route A: Excess Piperazine | Route B: Mono-Boc Protection |
| Stoichiometry | 1.0 eq Chloride : 4.0 eq Piperazine | 1.0 eq Chloride : 1.0 eq |
| Cost Efficiency | High (Piperazine is cheap). | Low (Boc-piperazine is expensive). |
| Impurity Profile | High excess amine; low bis-impurity. | Very clean; no bis-impurity possible. |
| Purification | Aqueous workup (Acid/Base swing). | Acid deprotection step required (-Boc removal). |
| Recommended For | < 1 kg Scale (Cost driven). | > 1 kg GMP Scale (Purity driven). |
Module 2: Validated Experimental Protocol (Route A)
Objective: Synthesis of 100 g of this compound using the Excess Piperazine method.
Reagents
-
2,5-Difluorobenzenesulfonyl chloride (MW: 212.60)
-
Piperazine (anhydrous) (MW: 86.14)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (optional, if not using excess piperazine as base)
Step-by-Step Procedure
1. Preparation of the Amine Charge (The Heat Sink)
-
Dissolve: In a 2L reactor, dissolve Piperazine (4.0 equiv) in DCM (10 volumes relative to sulfonyl chloride).
-
Cool: Chill the solution to -5°C to 0°C .
-
Why? Low temperature suppresses the reaction rate slightly, allowing better mixing and preventing local "hot spots" where bis-sulfonylation occurs.
-
2. Controlled Addition (The Critical Step)
-
Dissolve: Dissolve 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv) in DCM (3 volumes).
-
Add: Add the chloride solution to the piperazine solution dropwise over 60–90 minutes.
-
Critical Parameter: Internal temperature must not exceed 5°C .
-
Troubleshooting: If temp spikes, stop addition immediately. High temps favor the bis-impurity and hydrolysis.
-
3. Reaction Monitoring
-
Stir: Allow to warm to Room Temperature (20–25°C) over 2 hours.
-
Check: Monitor by TLC or HPLC.
-
Target: Disappearance of Sulfonyl Chloride.[2]
-
Note: Sulfonyl chlorides are not UV active in the same way as the product; look for the loss of the specific starting material peak or use GC-MS for chloride tracking.
-
4. Workup (The Purification Switch)
-
Quench: Add water (5 volumes). Stir for 15 mins.
-
Phase Separation: Separate layers.[3] The product and excess piperazine are in the DCM (organic) layer.
-
The Acid Wash (Removal of Piperazine):
-
The Base Switch (Recovery):
-
Final Extraction:
-
Extract the basic aqueous layer with DCM (3x).
-
Dry (MgSO4), Filter, and Concentrate.
-
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%). Where did the product go?
Diagnosis: You likely lost it during the Acid/Base workup.
-
Cause: The sulfonamide nitrogen reduces the basicity of the distal piperazine nitrogen. If your acid wash was too weak, it didn't extract. If your basification wasn't strong enough (pH < 10), the product remained protonated and water-soluble.
-
Fix: Ensure the aqueous phase is pH > 12 before the final extraction. Use DCM/MeOH (9:1) for the final extraction to improve solubility.
Q2: I see a "doublet" impurity in NMR around 7.2-7.5 ppm.
Diagnosis: This is likely the hydrolyzed starting material (2,5-difluorobenzenesulfonic acid) or the Bis-impurity.
-
Test: Run a mini-extraction with NaOH. If the impurity stays in the water, it's the sulfonic acid (hydrolysis). If it stays in the organic, it's the Bis-impurity.
-
Prevention: Dry your DCM over molecular sieves before use. Sulfonyl chlorides are extremely moisture sensitive.
Q3: The reaction turned black/dark brown.
Diagnosis: Thermal decomposition or SNAr side reactions.
-
Cause: The 2,5-difluoro ring is electron-deficient. If you heat >40°C with excess amine, the piperazine may attack the ring (displacing a fluorine) instead of the sulfonyl group.
-
Fix: Keep the reaction strictly below 25°C .
Module 4: Visualization & Logic Flows
Workflow Diagram: Synthesis & Purification
Caption: Figure 1. Optimized workflow for the synthesis and purification of this compound, highlighting the Acid/Base "Phase Switch" purification strategy.
Impurity Pathway Diagram
Caption: Figure 2. Competitive reaction pathways. High dilution and low temperature favor the "Mono" path. Moisture triggers the "Acid" path.
References
-
Safety of Sulfonyl Chlorides: Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Difluorobenzenesulfonyl chloride. Link
-
General Piperazine Sulfonylation: Collins, M., Lasne, M., & Barré, L. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Journal of the Chemical Society, Perkin Transactions 1, 3185-3188.[7] Link
-
Purification Strategies: Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents. Synlett, 2005(13), 2029-2034. Link
- Fluorine Substitution Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual reference for SNAr reactivity of difluoro-benzenes).
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. 2,5-Difluorobenzenesulfonyl chloride 97 26120-86-5 [sigmaaldrich.com]
- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine
Welcome to the dedicated technical support guide for the synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to ensure the integrity and success of your experiments.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems you may encounter during the synthesis, workup, or purification stages. We focus on the causality behind these issues and provide actionable, step-by-step protocols to resolve them.
dot
Caption: A logical workflow for troubleshooting common issues.
Question 1: My TLC/HPLC analysis shows a significant, less polar impurity that I suspect is the di-substituted by-product. How can I confirm this and prevent its formation?
Answer:
Root Cause Analysis: This is the most common process-related impurity: 1,4-bis(2,5-Difluorobenzenesulfonyl)piperazine. It forms when the desired monosubstituted product, which still possesses a reactive N-H bond, competes with the starting piperazine for the 2,5-difluorobenzenesulfonyl chloride. This side reaction is kinetically favored if the concentration of piperazine is depleted or if localized "hot spots" of the electrophile occur.
Confirmation:
-
Mass Spectrometry (LC-MS): Isolate the impurity via preparative HPLC or chromatography. The di-substituted product will have an [M+H]⁺ ion corresponding to the addition of another 2,5-difluorobenzenesulfonyl group (approx. +192.0 g/mol ) compared to your desired product.
-
NMR Spectroscopy: The ¹H NMR spectrum of the di-substituted product will be symmetric. You will observe a single signal for the eight piperazine protons, whereas the monosubstituted product shows distinct signals for the protons near the sulfonyl group and those near the N-H group.[1][2]
Preventative Measures & Protocol: The key is to leverage Le Châtelier's principle by ensuring a molar excess of piperazine throughout the reaction.
-
Stoichiometry Control: Use a significant excess of piperazine. A common starting point is 3 to 5 equivalents. For challenging reactions, up to 8 equivalents have been used to maximize the yield of the mono-substituted product.[3]
-
Controlled Addition: Dissolve the piperazine in your chosen solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath. Add a solution of 2,5-difluorobenzenesulfonyl chloride dropwise over 30-60 minutes. This maintains a high piperazine-to-electrophile ratio at all times, minimizing the chance of the product reacting further.[2]
Question 2: My reaction yield is very low, and I've noticed a water-soluble impurity during workup. What is happening?
Answer:
Root Cause Analysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially in the presence of moisture.[4] The electrophilic sulfur atom can be attacked by water, leading to the formation of the corresponding 2,5-difluorobenzenesulfonic acid. This consumes your starting material and reduces the overall yield.
Confirmation: The sulfonic acid impurity can be detected by changing the pH of your aqueous layer. Acidify a sample of the basic aqueous wash; if a precipitate forms or if the sample shows a new spot on a reverse-phase TLC plate, it is likely the sulfonic acid.
Preventative Measures & Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous solvents. If your piperazine or solvent may have absorbed atmospheric moisture, consider using fresh bottles or drying them over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Question 3: How do I effectively remove the excess piperazine and any potential sulfonic acid impurity after the reaction is complete?
Answer:
Root Cause Analysis: Both unreacted piperazine (a basic diamine) and the 2,5-difluorobenzenesulfonic acid hydrolysis by-product (a strong acid) can complicate purification. A standard aqueous workup is often insufficient. An acid/base extractive workup is the most robust method to separate these from your neutral product.
Detailed Workup Protocol:
-
Quench Reaction: Once the reaction is complete by TLC, cool the mixture and cautiously quench with water.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Removes Piperazine): Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The excess piperazine will be protonated to form a water-soluble salt (piperazine dihydrochloride) and partition into the aqueous layer.[1] Repeat this wash 2-3 times.
-
Base Wash (Removes Sulfonic Acid): Wash the organic layer with a saturated aqueous sodium bicarbonate solution. The acidic 2,5-difluorobenzenesulfonic acid will be deprotonated to its sodium salt and move into the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in this synthesis?
The primary impurities can be categorized as follows:
| Impurity Name | Structure Type | Common Cause | Recommended Control Strategy |
| 1,4-bis(2,5-Difluorobenzenesulfonyl)piperazine | Di-substituted By-product | Insufficient excess of piperazine | Use 3-5 eq. of piperazine; slow addition of sulfonyl chloride |
| 2,5-Difluorobenzenesulfonic acid | Hydrolysis Product | Presence of water in reagents/solvent | Use anhydrous conditions and an inert atmosphere |
| Piperazine | Unreacted Starting Material | Use of large excess | Acid wash during extractive workup |
| 2,5-Difluorobenzenesulfonyl chloride | Unreacted Starting Material | Incomplete reaction | Ensure adequate reaction time and temperature |
Q2: What is the general synthetic scheme for this reaction?
The reaction is a nucleophilic substitution between a primary/secondary amine and a sulfonyl chloride to form a sulfonamide.[4][5]
dot
Caption: General synthesis of the target compound.
Q3: What are the key impurity formation pathways?
Understanding the competing reactions is vital for troubleshooting.
dot
Caption: Key pathways for desired product and major impurities.
Q4: Which analytical techniques are best for monitoring reaction progress and final purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. You can easily visualize the consumption of the sulfonyl chloride starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method with a C18 or Phenyl-Hexyl column and a UV detector is typically used.[6] This can accurately quantify the desired product and separate it from key impurities.
-
Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural information and can help identify impurities if they are present at levels >1%.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and is invaluable for identifying unknown impurity peaks from your HPLC analysis.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
piperazines: Topics by Science.gov. Science.gov. Available at: [Link]
-
Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Analytical Methods. OPUS at UTS. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
- US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents.
- WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. JOCPR. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
- WO2013102573A1 - Process for the manufacture of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine. Google Patents.
-
Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cell Permeability of Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the cell permeability of piperazine-based compounds. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My piperazine-based compound shows poor permeability in a PAMPA assay. What are the likely causes and how can I troubleshoot this?
Answer:
Poor permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) for a piperazine-based compound typically points to suboptimal physicochemical properties for passive diffusion. The PAMPA model specifically assesses passive transport, so issues with active transport mechanisms are not a factor here.[1][2]
Underlying Principles: Passive permeability is governed by a molecule's ability to partition into the lipid membrane and then diffuse across it. Key factors influencing this are lipophilicity, size, and polarity.[3][4] The widely recognized Lipinski's "Rule of Five" provides a useful framework, suggesting that poor permeability is more likely if a compound has a calculated logP (clogP) over 5, a molecular weight over 500, more than five hydrogen bond donors, and more than ten hydrogen bond acceptors.[3]
Troubleshooting Workflow:
-
Re-evaluate Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Piperazine itself is a hydrophilic scaffold. If your modifications have not sufficiently increased lipophilicity, the compound will not partition effectively into the artificial membrane. Aim for a LogD at pH 7.4 in the range of 1-3 for a good balance between solubility and permeability.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability. The two nitrogen atoms in the piperazine ring contribute significantly to the PSA.
-
Hydrogen Bond Donors/Acceptors: The piperazine scaffold contains two hydrogen bond acceptors (the nitrogen atoms), and depending on substitution, can have hydrogen bond donors. Excessive hydrogen bonding with water can hinder membrane partitioning.[5]
-
-
Structural Modification Strategies:
-
Increase Lipophilicity: Introduce lipophilic groups to the piperazine scaffold. Common strategies include N-alkylation or N-arylation.[6] For instance, adding a phenyl group can significantly improve permeability.[7][8]
-
Masking Polar Groups: If your compound has highly polar functional groups, consider temporary masking using a prodrug strategy.[9][10][11][12] For example, esterification of a carboxylic acid can transiently increase lipophilicity.[13]
-
Intramolecular Hydrogen Bonding: Strategically introduce substituents that can form intramolecular hydrogen bonds. This can "shield" polar groups, reducing the effective PSA and improving membrane permeability.[14][15][16][17][18]
-
-
Experimental Considerations:
-
pH of the Assay: The ionization state of your piperazine compound is critical.[19] Since piperazines are basic, the pH of the donor and acceptor compartments in the PAMPA assay will influence the ratio of charged to uncharged species. The neutral form is generally more permeable.[20] Consider running the assay at different pH values to understand this relationship for your specific compound.
-
Membrane Composition: The standard PAMPA assay uses a lipid mixture (e.g., lecithin in dodecane) to mimic the intestinal epithelium.[21][22] Ensure the lipid composition is appropriate for your target membrane.
-
Question 2: My compound has acceptable PAMPA permeability but fails in a Caco-2 cell-based assay. What does this discrepancy indicate?
Answer:
This is a common and informative scenario. A discrepancy between PAMPA and Caco-2 permeability data strongly suggests the involvement of active transport mechanisms, specifically efflux, in the Caco-2 cells.[1]
Underlying Principles: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized intestinal enterocytes that express various transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[23] While PAMPA measures only passive diffusion, Caco-2 assays capture the net effect of passive diffusion, active uptake, and active efflux.[23][24]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting PAMPA vs. Caco-2 discrepancies.
Detailed Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[23][25]
-
Calculate the Efflux Ratio: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cells by efflux pumps.[23]
-
Identify the Specific Transporter: To identify the specific efflux pump involved (e.g., P-gp, BCRP), you can perform the bidirectional Caco-2 assay in the presence of known inhibitors of these transporters. A reduction in the efflux ratio in the presence of a specific inhibitor points to the involvement of that transporter.
-
Structural Modification to Mitigate Efflux:
-
Reduce Hydrogen Bond Donors: Capping N-H groups on the piperazine ring can sometimes reduce recognition by efflux transporters.[26]
-
Modify Charge and Polarity: Fine-tuning the pKa and overall polarity of the molecule can alter its interaction with efflux pumps.[27]
-
Alter Molecular Shape: Introducing bulky groups or changing the conformation of the molecule can disrupt the binding to the efflux transporter.
-
Question 3: How can I employ a prodrug strategy to enhance the permeability of my piperazine-based compound?
Answer:
A prodrug approach is an excellent strategy to transiently modify the physicochemical properties of a drug to improve its permeability.[9][10][11][12] The core idea is to attach a promoiety to the active drug, which is then cleaved in vivo to release the parent compound.[13]
Key Prodrug Strategies for Piperazine Compounds:
| Strategy | Promoieties | Linkage | Cleavage Mechanism |
| Increase Lipophilicity | Fatty acids, esters | Ester, Amide | Esterases, Amidases |
| Improve Solubility | Amino acids, phosphates, N-methylpiperazine | Carbamate, Ester | Peptidases, Phosphatases |
| Target Transporters | Peptides, sugars | Amide, Glycosidic | Specific enzymes |
Experimental Workflow for Prodrug Development:
Caption: Workflow for developing and testing a prodrug.
Detailed Protocol for a Lipophilic Prodrug Approach:
-
Synthesis: If your parent piperazine compound has a free secondary amine, you can create an amide-linked prodrug by reacting it with a lipophilic carboxylic acid (e.g., lauric acid) using standard peptide coupling reagents. If there is a hydroxyl group elsewhere on the molecule, an ester linkage can be formed.
-
Permeability Assessment:
-
Run the synthesized prodrug through both PAMPA and Caco-2 assays.
-
Compare the apparent permeability coefficient (Papp) of the prodrug with the parent drug. A significant increase in Papp is expected.
-
-
Stability Studies:
-
Chemical Stability: Incubate the prodrug in buffer at different pH values (e.g., 2.0, 6.8, 7.4) to assess its stability in simulated gastric and intestinal fluids.
-
Metabolic Stability: Incubate the prodrug with liver microsomes or plasma to determine its rate of cleavage back to the parent drug. The ideal prodrug should be stable enough to be absorbed but readily cleaved to release the active compound.
-
-
Analysis: Use LC-MS/MS to quantify the concentrations of both the prodrug and the released parent drug in all permeability and stability samples.
Question 4: What is the role of the piperazine ring itself in permeability, and can it be used as a permeation enhancer?
Answer:
Interestingly, certain piperazine derivatives themselves can act as permeation enhancers, modulating epithelial structures to increase the transport of other molecules.[7][28][29] This effect is distinct from the inherent permeability of a drug that simply contains a piperazine moiety.
Mechanism of Action as a Permeation Enhancer:
Studies have shown that some piperazine derivatives, like 1-phenylpiperazine, can transiently and reversibly open the tight junctions between epithelial cells.[8] The proposed mechanism involves an increase in myosin-mediated contraction within the cells, which leads to the disruption of cell-cell contacts, particularly cadherin junctions.[28][29]
Key Findings from Research:
-
pH Dependence: The pH of the solution containing the piperazine derivative is a critical factor in its efficacy as a permeation enhancer. A pH range of 9.2-9.6 has been identified as optimal for non-cytotoxic permeation enhancement in Caco-2 monolayers.[30][31][32]
-
Structural Effects: While simple hydrocarbon substitutions on the piperazine ring can lead to effective permeation enhancers, more complex substitutions, such as hydroxyl or primary amine groups on a phenyl ring, can increase toxicity.[8]
-
Concentration Dependence: The effect of piperazine-based permeation enhancers is dose-dependent. At high concentrations, they can cause significant reorganization of the cell monolayer.[29]
Practical Implications:
If you are working with a formulation containing a piperazine-based active pharmaceutical ingredient (API), it is worth considering whether the API itself might be contributing to its own uptake or the uptake of other components in the formulation by acting as a permeation enhancer. This can be investigated by co-dosing a poorly permeable marker molecule (like mannitol or FITC-dextran) with your compound in a Caco-2 assay and observing if the marker's permeability increases.[7]
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Biomaterials Science & Engineering. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023). National Center for Biotechnology Information. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Publications. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EU Science Hub. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
-
Caco2 assay protocol. (n.d.). [Source for Caco-2 assay protocol]. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). National Center for Biotechnology Information. [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023). ResearchGate. [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011). RSC Publishing. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. [Link]
-
Physicochemical properties of drugs and membrane permeability. (n.d.). Sabinet African Journals. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). ACS Publications. [Link]
-
Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. (2014). SciLifeLab Publications. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Biomaterials Science & Engineering. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). ACS Publications. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Center for Biotechnology Information. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2025). ResearchGate. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). National Center for Biotechnology Information. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
A library of 13 piperazine compounds were studied for intestinal... (n.d.). ResearchGate. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011). Semantic Scholar. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). DiVA. [Link]
-
Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). [Source for prodrug strategies]. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]
-
Passive membrane permeation of small molecules. (n.d.). University of Groningen. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Center for Biotechnology Information. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2021). MDPI. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. journals.co.za [journals.co.za]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 14. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. [publications.scilifelab.se]
- 18. semanticscholar.org [semanticscholar.org]
- 19. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 20. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(2,5-Difluorobenzenesulfonyl)piperazine with Other 5-HT Ligands: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the putative 5-HT ligand, 1-(2,5-Difluorobenzenesulfonyl)piperazine, in the context of other well-characterized serotonergic agents. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel compounds targeting the serotonin system.
Editorial Note: As of the latest literature review, specific experimental data on the pharmacological activity of this compound at 5-HT receptors is not publicly available. Consequently, this guide will leverage established structure-activity relationships (SAR) of the arylpiperazine and sulfonylpiperazine classes of compounds to build a hypothetical pharmacological profile. This theoretical framework will then be compared against the known experimental data of three key 5-HT ligands: the selective 5-HT1A antagonist WAY-100635, and the atypical antipsychotics Risperidone and Clozapine, which exhibit broader receptor interaction profiles. This approach provides a scientifically grounded, albeit predictive, analysis and outlines a clear experimental path for the characterization of this novel chemical entity.
The Structural Landscape of this compound
The molecule this compound is a member of the arylpiperazine family, a chemical scaffold that is a cornerstone in the development of a multitude of centrally acting agents.[1][2] Its structure can be deconstructed into two key pharmacophoric elements: the piperazine ring and the 2,5-difluorobenzenesulfonyl moiety. The piperazine core is a common feature in many 5-HT receptor ligands, often contributing to the molecule's affinity for these receptors.[3] The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the compound's receptor subtype selectivity and its functional activity (agonist, antagonist, or partial agonist).
In this specific molecule, the presence of a benzenesulfonyl group introduces a different chemical character compared to the more common alkyl or arylalkyl substituents found in many well-known arylpiperazines.[4][5] The difluoro substitution on the phenyl ring is also a critical feature, as halogenation can significantly modulate a ligand's binding affinity and pharmacokinetic properties.
Comparative Ligands: A Spectrum of Serotonergic Activity
To contextualize the potential pharmacological profile of this compound, we will compare it with three well-established 5-HT ligands that represent different facets of serotonergic modulation.
-
WAY-100635: A highly potent and selective silent antagonist for the 5-HT1A receptor.[6][7] It is often used as a research tool to probe the function of 5-HT1A autoreceptors and postsynaptic receptors.[7][8]
-
Risperidone: An atypical antipsychotic with a high affinity for both 5-HT2A and dopamine D2 receptors.[9][10] Its clinical efficacy is thought to stem from this dual antagonism.[11][12]
-
Clozapine: Another atypical antipsychotic, but with a much broader and more complex receptor binding profile.[13] It interacts with a wide range of serotonin, dopamine, adrenergic, muscarinic, and histamine receptors, which is believed to contribute to its unique efficacy in treatment-resistant schizophrenia.[14][15][16]
In Silico and SAR-Based Postulates for this compound
Based on the structure-activity relationships of related sulfonylpiperazine and arylpiperazine derivatives found in the scientific and patent literature, we can formulate a hypothetical pharmacological profile for this compound.
The sulfonylpiperazine moiety has been explored in the context of ligands for various 5-HT receptor subtypes. For instance, derivatives of N-arylsulfonylindoles have been investigated as 5-HT6 receptor antagonists.[17] Additionally, benzenesulfonamide derivatives have been synthesized as selective 5-HT7 receptor antagonists.[18][19] The presence of the sulfonyl group suggests that the compound may exhibit antagonist properties.
The 2,5-difluoro substitution pattern on the phenyl ring is of particular interest. Fluorine substitution can enhance metabolic stability and, in some cases, improve binding affinity through favorable interactions with the receptor binding pocket. Without experimental data, it is challenging to predict the precise impact of this substitution pattern on 5-HT receptor subtype selectivity.
Given these structural features, it is plausible that this compound possesses affinity for one or more 5-HT receptor subtypes, likely with an antagonist profile. Its selectivity profile, however, remains to be determined and would be a key point of investigation.
Head-to-Head Comparison: A Data-Driven Perspective
The following table summarizes the known receptor binding affinities (Ki in nM) for our selected comparator ligands, providing a quantitative basis for our comparative analysis.
| Receptor | WAY-100635 | Risperidone | Clozapine |
| 5-HT1A | 0.39 nM [6] | 420 nM[9] | 120 nM[13] |
| 5-HT2A | >100-fold selectivity for 5-HT1A | 0.2 nM [9] | 5.4 nM [13] |
| 5-HT2C | >100-fold selectivity for 5-HT1A | 50 nM[9] | 9.4 nM[13] |
| 5-HT6 | - | - | 4 nM[13] |
| 5-HT7 | - | - | 6.3 nM[13] |
| Dopamine D2 | 940 nM (D2L)[6] | 3.2 nM [9] | 160 nM[13] |
| Dopamine D4 | 16 nM (agonist)[6] | 7.3 nM[9] | 24 nM[13] |
| α1-Adrenergic | 6.6 pKi (approx. 251 nM)[6] | 5 nM[9] | 1.6 nM (α1A)[13] |
| Histamine H1 | - | 20 nM[9] | 1.1 nM[13] |
| Muscarinic M1 | - | >10,000 nM[9] | 6.2 nM[13] |
Data presented as Ki values (nM), with lower values indicating higher affinity. Bold values highlight the primary targets of each ligand.
Analysis of Selectivity and Functional Profile
-
Versus WAY-100635: The defining characteristic of WAY-100635 is its exceptional selectivity for the 5-HT1A receptor, where it acts as a silent antagonist. For this compound to be considered a comparable tool, it would need to demonstrate a similarly high affinity and selectivity for a single 5-HT receptor subtype. However, arylpiperazines often exhibit some degree of polypharmacology. A key experimental question would be to determine if the difluorobenzenesulfonyl moiety confers high selectivity for any particular 5-HT receptor.
-
Versus Risperidone: Risperidone's profile is dominated by its potent antagonism at both 5-HT2A and D2 receptors.[9][10] This dual action is a hallmark of many atypical antipsychotics. If this compound were to show a similar profile, it would be of interest as a potential antipsychotic agent. The sulfonyl linker, however, is structurally distinct from the more complex heterocyclic system of risperidone, making a similar dual-target profile less probable without specific design elements to engage both receptors.
-
Versus Clozapine: Clozapine represents the other end of the spectrum with its "promiscuous" binding to a wide array of receptors.[13] This multi-receptor engagement is thought to be responsible for its broad efficacy and also its significant side-effect profile.[15] It is unlikely that the simpler structure of this compound would replicate the extensive polypharmacology of clozapine. However, screening against a broad panel of receptors would be essential to rule out significant off-target activities that could influence its therapeutic potential and side-effect profile.
Proposed Experimental Workflow for Pharmacological Characterization
To move from a hypothetical to an evidence-based profile for this compound, a systematic experimental evaluation is necessary. The following workflow outlines the key steps.
Caption: Proposed experimental workflow for the pharmacological characterization of a novel 5-HT ligand.
Step-by-Step Methodologies
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
-
Protocol:
-
Prepare cell membrane homogenates from cell lines stably expressing the human recombinant 5-HT receptor subtype of interest.
-
Incubate the membrane homogenates with a specific radioligand (e.g., [3H]WAY-100635 for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration near its Kd.
-
Add increasing concentrations of the test compound, this compound.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the receptors for which it shows significant binding affinity.
-
Protocol (Example for a Gq-coupled receptor like 5-HT2A):
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
To assess agonist activity, add increasing concentrations of this compound and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating with a known 5-HT2A agonist (e.g., serotonin). Measure the inhibition of the agonist-induced calcium response.
-
Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathways of Key 5-HT Receptors
The functional consequences of ligand binding are dictated by the signaling pathways coupled to the specific 5-HT receptor subtype. The diagram below illustrates the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.
Caption: Canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.
Conclusion and Future Directions
While the absence of direct experimental data for this compound necessitates a theoretical and comparative approach, the principles of medicinal chemistry and structure-activity relationships provide a solid foundation for its initial assessment. Based on its structural features, it is hypothesized that this compound is likely to be a 5-HT receptor antagonist, though its subtype selectivity and potency are unknown.
The comparative analysis against well-characterized ligands like WAY-100635, Risperidone, and Clozapine highlights the diverse pharmacological profiles that can be achieved from the arylpiperazine scaffold. This underscores the importance of comprehensive experimental characterization to elucidate the true pharmacological nature of this compound.
The experimental workflow detailed in this guide provides a clear and robust strategy for any research program aiming to investigate this or other novel 5-HT ligands. The initial binding and functional assays are critical first steps to determine its primary targets and mechanism of action. Subsequent in vivo studies would then be essential to understand its therapeutic potential and to translate the in vitro findings into a physiological context.
References
-
What receptor does Clozapine (clozapine) act on? Dr.Oracle. Published May 21, 2025. [Link]
-
Fornal CA, et al. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. J Pharmacol Exp Ther. 1996;278(3):1363-1374. [Link]
-
López-Rodríguez ML, et al. Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF. Published May 8, 2008. [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. Published July 1, 2014. [Link]
-
Nyberg S, et al. Suggested Minimal Effective Dose of Risperidone Based on PET-Measured D2 and 5-HT2A Receptor Occupancy in Schizophrenic Patients. Am J Psychiatry. 1999;156(6):869-875. [Link]
-
Goonetilleke A, et al. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. Bioorg Med Chem. 2020;28(10):115456. [Link]
-
Shioda K, et al. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. Neuropsychopharmacology. 2012;37(6):1465-1475. [Link]
-
Goonetilleke A, et al. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. ResearchGate. Published October 25, 2025. [Link]
-
Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. MDPI. Published January 28, 2024. [Link]
-
Yoshiyama M, et al. Effects of WAY100635, a selective 5-HT 1A -receptor antagonist on the micturition-reflex pathway in the rat. Am J Physiol Regul Integr Comp Physiol. 1998;274(5):R1433-R1439. [Link]
-
The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Eur J Pharmacol. 1995;288(2):173-186. [Link]
-
Ni YN, et al. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Molecules. 2022;27(21):7283. [Link]
-
Fiorino F, et al. New 5-Hydroxytryptamine1A Receptor Ligands Containing a Norbornene Nucleus: Synthesis and in Vitro Pharmacological Evaluation. J Med Chem. 2005;48(16):5166-5175. [Link]
-
Neuroreceptor Inhibition by Clozapine Triggers Mitohormesis and Metabolic Reprogramming in Human Blood Cells. MDPI. Published April 29, 2024. [Link]
-
Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5). In: The Clozapine Handbook. Cambridge University Press; 2021. [Link]
-
Leopoldo M, et al. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Bioorg Med Chem Lett. 2004;14(4):851-854. [Link]
-
Informing individualized multi-scale neural signatures of clozapine response in patients with treatment-refractory schizophrenia. medRxiv. Published March 15, 2023. [Link]
-
Berardi F, et al. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. J Med Chem. 1996;39(25):4928-4934. [Link]
-
Sharma BK, et al. A quantitative structure-activity relationship study on serotonin 5-HT6receptor ligands: indolyl and piperidinyl sulphonamides. Scilit. [Link]
-
Forbes IT, et al. (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. J Med Chem. 1998;41(5):655-657. [Link]
-
Abate C, et al. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Front Pharmacol. 2020;11:589810. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian J. Res. Pharm. Sci. 2019; 9(4):255-259. [Link]
-
Kim Y, et al. Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorg Med Chem Lett. 2008;18(10):3072-3075. [Link]
-
Abate C, et al. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. ResearchGate. Published August 7, 2025. [Link]
- 1-[2-(2,4-dimethylphenylsulfanyl)phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
-
Abate C, et al. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Front Pharmacol. 2020;11:589810. [Link]
- 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment.
-
Structure-activity relationships studies on weakly basic N -arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor. ResearchGate. [Link]
- Piperazine-substituted benzothiophenes for treatment of mental disorders.
-
Lacivita E, et al. Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. J Med Chem. 2018;61(20):8947-8971. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. 2022; 87(10):1135-1153. [Link]
-
1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment. PubChem. [Link]
-
5-HT (5-Hydroxytryptamine). Br J Pharmacol. 2009;158(Suppl 1):S114–S118. [Link]
-
(2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. PubChem. [Link]
-
Piperazine. Wikipedia. [Link]
-
Meyer MR, et al. Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Test Anal. 2011;3(7-8):421-432. [Link]
-
This compound hydrochloride. PubChemLite. [Link]
-
1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. Semantic Scholar. Published December 21, 2022. [Link]
-
Can Piperazine-Bearing Fluoro-Benzoxazolone Derivatives Be a Chronotherapeutic Solution for Pain Management? ResearchGate. Published October 1, 2025. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Risperidone, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 16. medrxiv.org [medrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 1-(2,5-Difluorobenzenesulfonyl)piperazine to known inhibitors
Comparative Efficacy Guide: 1-(2,5-Difluorobenzenesulfonyl)piperazine (DFSP) vs. Clinical 5-HT6 Antagonists
Executive Summary & Technical Context
This compound (hereafter referred to as DFSP ) represents a "privileged structure" in the design of antagonists for the Serotonin 5-HT6 receptor (5-HT6R) . While often utilized as a core scaffold or fragment in Fragment-Based Drug Discovery (FBDD), its standalone efficacy provides a critical baseline for structure-activity relationship (SAR) studies.
This guide objectively compares the physicochemical and pharmacological profile of DFSP against established "Gold Standard" inhibitors: SB-271046 (the first selective 5-HT6 antagonist) and Intepirdine (RVT-101) (a clinical-stage benchmark).
Key Insight: DFSP functions as a low-molecular-weight antagonist core . Its efficacy is driven by the sulfonamide moiety's interaction with the receptor's transmembrane binding pocket (specifically residues in TM3 and TM6), but it typically lacks the secondary hydrophobic interactions provided by the bulky naphthyl or indole groups found in nanomolar inhibitors like SB-271046.
Mechanistic Basis: 5-HT6 Receptor Antagonism
To validate DFSP, one must understand the signaling cascade it disrupts. The 5-HT6 receptor is a Gs-coupled GPCR.[1] Constitutive or agonist-induced activation recruits Adenylyl Cyclase (AC), increasing intracellular cAMP.
Mechanism of Action:
-
Agonist (Serotonin): Stabilizes the active conformation
Gs activation cAMP . -
Antagonist (DFSP/SB-271046): Stabilizes the inactive conformation
Prevents Gs coupling cAMP levels remain at basal or decrease (if inverse agonism is present).
Pathway Visualization
Figure 1: The 5-HT6 Gs-signaling cascade.[2] DFSP acts by competitively blocking the receptor, preventing the downstream cAMP accumulation associated with cognitive deficits in dementia models.
Comparative Profiling: DFSP vs. Known Inhibitors
The following data synthesizes experimental baselines. DFSP is characterized as a "Lead-Like" scaffold—smaller, less lipophilic, and with lower affinity than optimized "Drug-Like" candidates.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | DFSP (The Product) | SB-271046 (Benchmark) | Intepirdine (Clinical Ref) |
| Role | Fragment / Lead Scaffold | Research Tool (Standard) | Clinical Candidate (Phase III) |
| Structure Class | Aryl-Sulfonyl-Piperazine | Naphthyl-Sulfonyl-Thiophene | Aryl-Sulfonyl-Indole |
| Molecular Weight | ~262.3 g/mol | 522.0 g/mol | 373.5 g/mol |
| TPSA | ~49 Ų | ~95 Ų | ~60 Ų |
| cLogP | ~1.2 (Moderate Lipophilicity) | ~4.5 (High Lipophilicity) | ~3.8 (Optimized) |
| Target Affinity ( | 0.5 - 5.0 µM (Estimated)* | 1.2 nM [1] | 2.2 nM [2] |
| Selectivity | Moderate (Potential 5-HT2A overlap) | High (>100x vs 5-HT2A) | High |
| Primary Utility | FBDD, Linker Chemistry, Probe | In vivo validation, SAR reference | Clinical efficacy modeling |
*Note: DFSP affinity is estimated based on fragment screening data for bare arylsulfonylpiperazines. It requires "decoration" (e.g., adding hydrophobic groups to the piperazine nitrogen) to reach nanomolar potency.
Experimental Protocols for Validation
To objectively compare DFSP against SB-271046, you must perform parallel assays. Relying on literature values alone is insufficient due to inter-lab variability.
Protocol A: Radioligand Binding Assay (Affinity - )
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT6R. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use
-LSD (non-selective) or -SB-258585 (selective). Concentration: ~0.5 nM ( value). -
Incubation:
-
Total Binding: Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Methiothepin (or SB-271046).
-
Test: Membrane + Radioligand + DFSP (Concentration range:
M to M).
-
-
Equilibrium: Incubate for 60 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: cAMP Functional Assay (Potency - )
Objective: Confirm DFSP acts as an antagonist by inhibiting 5-HT-induced cAMP production.
-
Cell Seeding: Seed 5-HT6-expressing cells in 384-well plates (2,000 cells/well).
-
Agonist Challenge: Prepare a concentration of Serotonin (5-HT) equivalent to its
(typically 100-300 nM). -
Treatment:
-
Add DFSP (serial dilution) to cells. Incubate for 15 min.
-
Add the 5-HT challenge dose. Incubate for 30 min at 37°C.
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.
-
Incubate 1 hour at Room Temp.
-
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
-
Validation:
-
DFSP should reduce the TR-FRET signal (inversely proportional to cAMP) back to basal levels.
-
Compare the
of DFSP to SB-271046 (Positive Control).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating DFSP as a lead compound.
Figure 2: Validation workflow. DFSP enters as a library candidate; success in binding (
Expert Analysis & Recommendations
Interpretation of Results:
-
Affinity Gap: Expect DFSP to show a
in the micromolar range (1-5 µM) compared to the nanomolar range (1-10 nM) of SB-271046. This is normal for a fragment. The 2,5-difluorophenyl group provides electrostatic optimization but lacks the steric bulk to fully occupy the receptor's hydrophobic pocket. -
Efficacy: If DFSP fails to inhibit cAMP accumulation despite binding, it may be a "silent binder" or weak partial agonist. However, sulfonamide piperazines are overwhelmingly antagonists.
-
Causality: The piperazine nitrogen (basic amine) mimics the indole nitrogen of serotonin, forming a salt bridge with Aspartate 3.32 in the receptor. The sulfonyl group hydrogen bonds with Asparagine 6.55 . Modifications to these regions in DFSP will drastically alter efficacy.
Strategic Recommendation: Use DFSP as a starting block . To upgrade its performance to "known inhibitor" levels, perform N-substitution on the distal piperazine nitrogen with bulky aromatic groups (e.g., benzyl, naphthyl), which typically boosts affinity by 100-1000 fold.
References
-
Bromidge, S. M., et al. (1999). "Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134)." Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.
-
Maher-Edwards, G., et al. (2015). "Efficacy of the 5-HT6 receptor antagonist RVT-101 in patients with Alzheimer's disease and concurrent treatment with donepezil." Current Alzheimer Research, 12(7).
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.
Sources
- 1. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating the Purity of 1-(2,5-Difluorobenzenesulfonyl)piperazine
In the development and manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of a compound is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For 1-(2,5-Difluorobenzenesulfonyl)piperazine, a key building block in various drug discovery programs, rigorous purity assessment is paramount. This guide provides a comparative analysis of principal analytical techniques for its validation, grounded in the principles of scientific integrity and practical, field-proven insights. Each method is presented with an emphasis on the causality behind procedural choices, ensuring that the protocols are not just followed, but understood.
The validation of these analytical methods is anchored in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for ensuring that an analytical procedure is fit for its intended purpose.[1][2]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution, sensitivity, and quantification capabilities.[3][4] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The method separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides effective retention for the moderately polar sulfonylpiperazine structure. The aromatic rings and sulfonyl group interact with the stationary phase, while the piperazine moiety provides some polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient is crucial for eluting a wide range of impurities with varying polarities within a reasonable timeframe, ensuring sharp peaks and good resolution.[5]
-
Detection: Ultraviolet (UV) detection is chosen due to the presence of the chromophoric difluorobenzenesulfonyl group. An analysis wavelength is selected where the API and its expected impurities have significant absorbance, often at an isobestic point for consistent quantification.[3]
Experimental Workflow: HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no other components interfere with the main peak.
-
Linearity: Prepare a series of solutions of known concentration (e.g., 50-150% of the nominal concentration) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: Perform recovery studies by spiking a known amount of pure standard into a sample matrix.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) should be <2%.
-
LOD/LOQ: Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The synthesis of this compound likely involves organic solvents. Residual solvents do not provide therapeutic benefit and must be controlled to ensure patient safety.[6][7] GC-MS is the definitive technique for this purpose, offering both the high separation efficiency of gas chromatography and the specific identification power of mass spectrometry.[4][8] Headspace GC is the preferred sample introduction technique as it isolates volatile solvents from the non-volatile API matrix.[9]
Causality Behind Method Choices:
-
Sample Introduction: Static headspace is used to heat the sample in a sealed vial, allowing volatile solvents to partition into the gas phase above the sample. An aliquot of this "headspace" is then injected into the GC, preventing non-volatile matrix components from contaminating the system.
-
GC Column: A mid-to-high polarity column (e.g., a wax or a 6% cyanopropylphenyl phase) is chosen to effectively separate a wide range of common synthesis solvents (e.g., Toluene, Acetone, Dichloromethane, Ethyl Acetate).
-
MS Detection: Mass spectrometry provides definitive identification by comparing the fragmentation pattern (mass spectrum) of an unknown peak to a library of known spectra (e.g., NIST). It also allows for sensitive quantification using selected ion monitoring (SIM).
Experimental Workflow: GC-MS
Caption: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Detailed GC-MS Protocol
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 1.0 mL of diluent (DMSO), and immediately seal and crimp the vial.
-
-
Headspace GC-MS Conditions:
-
Headspace: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.
-
GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS: Scan mode (m/z 35-350) for identification and SIM mode for quantification.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[12][13] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[12]
Causality Behind Method Choices:
-
Orthogonality: qNMR is mechanistically different from chromatographic methods, providing an independent and complementary assessment of purity.[14]
-
Universality: The ¹H nucleus is present in nearly all organic molecules, making ¹H qNMR a nearly universal detection method.[14]
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone) is chosen. Its known mass and purity provide the reference for absolute quantification.
Experimental Workflow: qNMR
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.[15]
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (typically >30 seconds to ensure full relaxation).
-
Scans: Sufficient number of scans for adequate signal-to-noise (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[12]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
-
Comparative Summary
| Feature | HPLC | GC-MS | qNMR | Elemental Analysis |
| Primary Use | Potency, Impurity Profile | Residual Solvents, Volatiles | Absolute Purity, Structure | Elemental Composition |
| Specificity | High (Separation-based) | Very High (MS-based) | High (Chemical Shift) | Low (Bulk Property) |
| Sensitivity | High (ppm levels) | Very High (ppb-ppm) | Moderate (requires mg) | Moderate (requires mg) |
| Quantification | Relative (vs. standard) | Absolute (vs. standard) | Absolute (vs. internal std) | Relative (% composition) |
| Key Advantage | Excellent for separating structurally similar impurities.[3] | Gold standard for volatile impurity identification.[8] | Primary method, no analyte-specific standard needed.[11] | Confirms fundamental formula. |
| Key Limitation | Requires reference standards for impurity identification. | Not suitable for non-volatile compounds. | Lower sensitivity than chromatography. | Does not detect organic impurities. |
| Regulatory Standing | Universally accepted for purity and impurity control.[16] | Required by ICH Q3C for residual solvents.[6] | Increasingly accepted as a primary ratio method.[13] | Required for new chemical entity characterization.[17] |
Conclusion
A robust validation strategy for this compound does not rely on a single analytical technique. Instead, it employs a suite of orthogonal methods, each providing a unique and critical piece of the purity puzzle.
-
HPLC serves as the primary tool for quantifying the API and profiling related-substance impurities.
-
GC-MS is essential for ensuring the final product is free from harmful residual solvents from the manufacturing process.
-
qNMR provides an independent, absolute measure of purity, acting as a powerful cross-validation of the chromatographic results.
-
Elemental Analysis (not detailed with a protocol but included in comparison) confirms the fundamental elemental composition (C, H, N, S), providing foundational evidence of the compound's identity.
By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the quality, safety, and consistency of this compound, satisfying the stringent requirements of regulatory bodies and safeguarding patient health.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. ResearchGate. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Chemical Industry Digest. (2020). Elemental Impurity Analysis in Pharmaceutical Products. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Available at: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available at: [Link]
-
Vanhoenacker, G., & Van Dongen, W. (2026). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Lab Manager. (2026). Elemental Analysis for Compliance, Purity, and Performance. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available at: [Link]
-
FILAB. Residual solvent analysis with the ICH Q3C guideline. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Available at: [Link]
-
Lv, Z., et al. (2021). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing. Available at: [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available at: [Link]
-
LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. filab.fr [filab.fr]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rssl.com [rssl.com]
- 16. researchgate.net [researchgate.net]
- 17. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
structure-activity relationship (SAR) of difluorobenzenesulfonyl piperazine analogs
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of difluorobenzenesulfonyl piperazine analogs, synthesized from current medicinal chemistry literature and experimental data.
Executive Summary & Chemical Space
Difluorobenzenesulfonyl piperazines represent a privileged scaffold in medicinal chemistry, primarily utilized to modulate G-protein coupled receptors (GPCRs) and specific bacterial enzymes. The core architecture consists of a piperazine ring linked via a sulfonamide bond to a difluoro-substituted benzene ring.
This guide compares the 2,4-difluoro and 3,4-difluoro analogs against their non-fluorinated and mono-fluorinated counterparts, focusing on their efficacy as 5-HT6 receptor antagonists (for Alzheimer's/Schizophrenia cognitive deficits) and LpxH inhibitors (Gram-negative antibiotics).
Why This Scaffold Matters
-
Metabolic Stability: The fluorine atoms block labile metabolic sites (Cytochrome P450 oxidation) on the phenyl ring.
-
Conformational Control: The electron-withdrawing nature of the difluoro-sulfonyl moiety alters the acidity of the sulfonamide NH (if secondary) or the basicity of the piperazine nitrogens, influencing receptor binding kinetics.
-
Lipophilicity (logP): Fluorination modulates membrane permeability (CNS penetration) without significant steric bulk increase compared to methyl or chloro substituents.
Comparative Analysis: Performance vs. Alternatives
The following table synthesizes experimental data comparing the Difluoro-Analogs against standard "Reference" compounds (Unsubstituted and Monofluoro variants).
Table 1: SAR Comparison Data (Normalized Potency & Properties)
| Compound Class | Substituent Pattern | Target Affinity ( | Metabolic Stability ( | CNS Penetration (Brain/Plasma) | Key Limitation |
| Reference (Baseline) | Unsubstituted Phenyl | Moderate (100-500 nM) | Low (< 15 min) | Low | Rapid oxidative metabolism at para-position. |
| Alternative A | 4-Fluoro (Mono) | High (< 50 nM) | Medium (30-60 min) | Moderate | Susceptible to ortho-metabolism; lower selectivity. |
| Alternative B | 2-Chloro (Mono) | High (< 50 nM) | High (> 60 min) | Low | Steric clash in tight binding pockets; high MW. |
| Subject (Lead) | 2,4-Difluoro | Very High (< 10 nM) | Very High (> 120 min) | High | Synthesis cost; potential solubility issues. |
| Subject (Variant) | 3,4-Difluoro | High (< 20 nM) | High (> 90 min) | High | Slightly lower potency than 2,4-diF in 5-HT6 pockets. |
Interpretation: The 2,4-difluoro substitution pattern offers the optimal balance. The 4-position fluorine blocks the primary metabolic soft spot, while the 2-position fluorine induces a specific torsion angle in the sulfonamide bond, favoring the bioactive conformation for 5-HT6 receptor locking.
Deep Dive: Structure-Activity Relationship (SAR)
The "Fluorine Scan" Effect
In the context of sulfonyl piperazines, the introduction of fluorine atoms follows a predictable improvement curve, but causality differs by position:
-
Para-Fluorination (4-F): Primarily prevents metabolic degradation (hydroxylation). In LpxH inhibitors (e.g., AZ1 analogs), this is critical for extending in vivo half-life.
-
Ortho-Fluorination (2-F): steric and electronic effects. The high electronegativity withdraws electron density from the sulfonyl group, increasing the acidity of the system and strengthening hydrogen bond interactions with residues like Asn288 in the 5-HT6 receptor pocket.
-
Difluoro-Synergy (2,4-diF): The combination provides "metabolic armor" while fine-tuning the pKa of the piperazine nitrogen. This prevents the molecule from becoming too basic, reducing phospholipidosis risk while maintaining CNS exposure.
Mechanistic Diagram: SAR Logic
The following diagram illustrates the functional roles of specific structural regions within the scaffold.
Caption: Functional dissection of the difluorobenzenesulfonyl piperazine scaffold showing how specific fluorination patterns drive stability and potency.
Experimental Protocols
To replicate the synthesis and evaluation of these analogs, follow these standardized protocols. These methods ensure high yield and reproducible biological data.
Chemical Synthesis: Sulfonylation Workflow
Objective: Synthesize 1-(2,4-difluorobenzenesulfonyl)piperazine.
Reaction Type: Nucleophilic Substitution (
Reagents:
-
2,4-Difluorobenzenesulfonyl chloride (1.0 eq)
-
Piperazine (anhydrous, 5.0 eq - excess prevents bis-sulfonylation)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (
) (1.2 eq)
Protocol:
-
Preparation: Dissolve anhydrous piperazine (5.0 eq) in dry DCM at 0°C under nitrogen atmosphere.
-
Addition: Dropwise add 2,4-difluorobenzenesulfonyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Critical: Slow addition prevents localized high concentrations that favor dimer formation.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup: Wash reaction mixture with water (3x) and brine (1x). The product remains in the organic phase (if mono-protected) or requires acid/base extraction if free amine is desired.
-
Purification: Flash column chromatography (Silica gel, DCM
5% MeOH/DCM). -
Validation:
NMR and LC-MS (Expected M+H: ~263.06).
Biological Assay: 5-HT6 Binding Affinity
Objective: Determine
Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT6 receptors. Homogenize and centrifuge to isolate membranes.
-
Incubation: Mix membrane suspension (15
g protein) with -LSD (2 nM) and the test compound (concentration range to M). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4. -
Equilibrium: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizing the Synthesis Workflow
Caption: Step-by-step synthetic pathway for generating high-purity difluorobenzenesulfonyl piperazine analogs.
Conclusion & Recommendation
For researchers targeting 5-HT6 receptors or LpxH enzymes , the 2,4-difluorobenzenesulfonyl moiety is superior to mono-substituted analogs. It provides a robust "metabolic shield" while enhancing binding affinity through electronic optimization of the sulfonamide core.
Recommendation: Prioritize the 2,4-difluoro pattern for lead optimization. If solubility becomes a limiting factor (due to high lipophilicity), consider introducing a polar group on the distal nitrogen of the piperazine ring rather than removing the fluorine atoms.
References
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Source: Journal of Medicinal Chemistry (via NIH) [Link]
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Source: ACS Infectious Diseases (via NIH) [Link]
-
Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist. Source: Bioorganic & Medicinal Chemistry [Link]
-
Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of SB-357134. Source: Bioorganic & Medicinal Chemistry Letters [Link][1]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: MDPI Molecules [Link]
Sources
Comparative Analysis of In Vitro and In Vivo Efficacy for Novel 5-HT1A Receptor Modulators Derived from 1-(2,5-Difluorobenzenesulfonyl)piperazine
Introduction
The journey of a novel therapeutic agent from laboratory bench to clinical application is a complex, multi-stage process. A critical aspect of this journey is establishing a robust in vitro-in vivo correlation (IVIVC), which forms the predictive bridge between a compound's activity in a controlled, artificial environment and its therapeutic efficacy in a living organism. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing the activity of novel drug candidates, using a hypothetical lead compound, DFP-001 , derived from the 1-(2,5-Difluorobenzenesulfonyl)piperazine scaffold. This class of compounds has shown promise as modulators of the 5-HT1A serotonin receptor, a key target in the treatment of anxiety and depressive disorders.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the resulting data to make informed decisions in the drug discovery pipeline.
The Scientific Rationale: From In Vitro Potency to In Vivo Efficacy
The fundamental premise of IVIVC is that a compound's in vivo effects are a direct consequence of its intrinsic activity at the target site, modulated by its pharmacokinetic and pharmacodynamic properties. For DFP-001, a putative 5-HT1A receptor agonist, the key questions are:
-
How tightly does DFP-001 bind to the 5-HT1A receptor? (In vitro binding affinity)
-
How effectively does it activate the receptor to elicit a cellular response? (In vitro functional potency)
-
Does DFP-001 reach the target tissue (the brain) in sufficient concentrations? (Pharmacokinetics)
-
Does target engagement in the brain translate to a measurable physiological effect? (In vivo efficacy)
The following sections will detail the experimental workflows designed to answer these questions, comparing DFP-001 with a known standard, Buspirone, a clinically approved 5-HT1A receptor partial agonist.
Part 1: In Vitro Characterization of DFP-001
The initial phase of characterization focuses on quantifying the direct interaction of DFP-001 with the 5-HT1A receptor and its immediate downstream signaling consequences.
Experimental Workflow: In Vitro Assays
Caption: Workflow for the in vitro characterization of DFP-001.
Detailed Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of DFP-001 for the human 5-HT1A receptor.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (DFP-001 or Buspirone).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Self-Validation: The assay includes a positive control (unlabeled 8-OH-DPAT) and a negative control (no competitor) to ensure the validity of the results. The specific binding should be at least 80% of the total binding.
2. [35S]GTPγS Functional Assay
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of DFP-001 as an agonist at the 5-HT1A receptor.
-
Methodology:
-
Use the same cell membranes as in the binding assay.
-
Incubate the membranes with varying concentrations of DFP-001 or Buspirone in the presence of GDP and [35S]GTPγS.
-
Agonist binding to the G-protein coupled 5-HT1A receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Capture the Gα-[35S]GTPγS complex on a filter and quantify using scintillation counting.
-
Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and Emax.
-
-
Self-Validation: Basal [35S]GTPγS binding is determined in the absence of any agonist. A full agonist is used to define the maximum possible stimulation.
Comparative In Vitro Data
| Compound | 5-HT1A Binding Affinity (Ki, nM) | 5-HT1A Functional Potency (EC50, nM) | 5-HT1A Functional Efficacy (Emax, % of Full Agonist) |
| DFP-001 | 1.2 | 15.8 | 95% |
| Buspirone | 10.5 | 85.2 | 60% |
Part 2: In Vivo Evaluation of DFP-001
The in vivo evaluation aims to determine if the high in vitro potency of DFP-001 translates into a measurable therapeutic effect in a relevant animal model.
Experimental Workflow: In Vivo Assays
Caption: Workflow for the in vivo characterization of DFP-001.
Detailed Protocols
1. Pharmacokinetic (PK) Study
-
Objective: To determine the concentration of DFP-001 in the plasma and brain over time after administration.
-
Methodology:
-
Administer a single dose of DFP-001 to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).
-
At predefined time points, collect blood and brain tissue samples.
-
Extract the drug from the samples and quantify its concentration using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
-
Self-Validation: A standard curve with known concentrations of DFP-001 is run with each batch of samples to ensure accurate quantification.
2. Elevated Plus Maze (EPM) Test
-
Objective: To assess the anxiolytic-like effects of DFP-001.
-
Methodology:
-
The EPM apparatus consists of two open arms and two closed arms.
-
Administer DFP-001, Buspirone, or vehicle to mice 30-60 minutes before the test.
-
Place each mouse in the center of the maze and record its activity for 5 minutes.
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
-
Self-Validation: The total distance traveled is also measured to rule out confounding effects of sedation or hyperactivity.
Comparative In Vivo Data
| Compound | Dose (mg/kg, p.o.) | Brain Cmax (nM) | EPM: % Time in Open Arms (vs. Vehicle) |
| DFP-001 | 1 | 50 | +150% |
| 3 | 180 | +280% | |
| Buspirone | 5 | 30 | +120% |
| 10 | 75 | +210% |
Part 3: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a quantitative relationship between the in vitro data and the in vivo outcomes.
Conceptual Framework for IVIVC
Caption: Conceptual model for establishing IVIVC.
Analysis and Interpretation
-
Relating Potency and Exposure: DFP-001 has an in vitro functional potency (EC50) of 15.8 nM. The PK study shows that a 3 mg/kg dose results in a peak brain concentration of 180 nM. This suggests that the achieved brain concentrations are well above the EC50, which is a prerequisite for target engagement.
-
Estimating Receptor Occupancy: A simplified model to estimate receptor occupancy (RO) is: RO (%) = 100 * [Drug] / ([Drug] + Kd), where [Drug] is the free brain concentration and Kd is the binding affinity (approximated by Ki). For DFP-001 at the 3 mg/kg dose, assuming free brain concentration is a fraction of the total, a significant portion of the 5-HT1A receptors are expected to be occupied.
-
Correlating Occupancy with Efficacy: The robust behavioral response in the EPM test at doses that are predicted to achieve high receptor occupancy supports a strong IVIVC. DFP-001 is significantly more potent than Buspirone both in vitro and in vivo, and the dose-response relationship in the EPM test is consistent with the increasing brain exposure.
Conclusion
The systematic approach of characterizing DFP-001, from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies, allows for the construction of a strong IVIVC. The high in vitro potency of DFP-001 translated into significant anxiolytic-like effects in a preclinical model at exposures that are demonstrably sufficient for target engagement. This correlation provides confidence in the compound's mechanism of action and supports its further development. This guide highlights the importance of integrating these different modalities of investigation to build a comprehensive understanding of a drug candidate's therapeutic potential.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Xing, J., & Li, W. (2013). LC-MS/MS in drug discovery and development. Acta Pharmaceutica Sinica B, 3(5), 283-291. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
Safety Operating Guide
Technical Guide: Safe Disposal of 1-(2,5-Difluorobenzenesulfonyl)piperazine
Executive Summary & Immediate Action
Classification: Halogenated Organic Waste (Solid or Liquid).[1] Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Disposal Route: High-temperature incineration with acid gas scrubbing. DO NOT dispose of via sanitary sewer or standard municipal trash.
This guide defines the operational standard for handling 1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS: 847837-33-6).[2] While often classified merely as an "Irritant" (H315/H319/H335) in Safety Data Sheets (SDS), the presence of the difluorophenyl moiety and the piperazine ring dictates specific segregation protocols to prevent downstream infrastructure damage and environmental non-compliance.
Hazard Analysis & Causality
As researchers, we must look beyond the immediate acute toxicity of the bench sample and consider the lifecycle of the waste.
The Fluorine Factor (Infrastructure Risk)
The "2,5-difluoro" substitution is chemically stable under ambient conditions, which makes it persistent.
-
Causality: When this compound is sent to a standard incinerator lacking acid gas scrubbers (often used for non-halogenated solvents), combustion breaks the C-F bonds.
-
Result: Formation of Hydrogen Fluoride (HF) gas. HF is highly corrosive to the refractory lining of incinerators and violates emission standards.
-
Protocol: You must label this waste as "Halogenated" to ensure it is routed to a facility equipped with wet scrubbers or dry sorbent injection.
The Piperazine Moiety (Biological Risk)
Piperazine derivatives are known sensitizers.
-
Causality: The secondary amine structure in the piperazine ring can act as a hapten, binding to proteins and eliciting an immune response over time.
-
Result: Respiratory sensitization (asthma-like symptoms) or contact dermatitis in lab personnel handling waste bins.
-
Protocol: Double-bagging of solid waste and "Zero-Exposure" transfer techniques are required.
Operational Disposal Procedures
Solid Waste (Neat Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.
| Step | Action | Technical Rationale |
| 1 | Segregation | Isolate from strong oxidizers (e.g., permanganates, nitrates). Sulfonamides are stable but can decompose exothermically with strong oxidation. |
| 2 | Containerization | Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage-induced aerosolization. |
| 3 | Labeling | Affix a hazardous waste label. Explicitly write: "Solid Waste: this compound - HALOGENATED." |
| 4 | Sealing | Wipe the threads of the jar with a damp tissue (dispose of tissue in the jar) before sealing to prevent friction between cap and crystals. |
Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluent.
The Self-Validating Compatibility Check: Before adding this waste to a central carboy, perform this 2-minute check to prevent "bulking" accidents:
-
pH Check: Ensure the waste stream pH is between 4 and 10. (Extreme acid/base can hydrolyze the sulfonamide bond).
-
Oxidizer Strip Test: Dip a starch-iodide paper into the waste. If it turns blue/black, STOP . Do not mix with organic solvents. Neutralize the oxidizer first.
Disposal Protocol:
-
Select Stream: Pour into the "Halogenated Organic Solvents" carboy.
-
Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated.
-
-
Record Keeping: Log the approximate mass of the compound on the waste tag. This helps the disposal facility calculate the "Halogen Load."
Visualized Workflows
Disposal Decision Tree
This logic flow ensures the compound never enters an incompatible stream.
Figure 1: Decision logic for segregating fluorinated sulfonamide waste. Note the critical oxidizer check for liquid waste streams.
Chemical Segregation Logic
Understanding why we segregate prevents lab accidents.
Figure 2: Compatibility matrix highlighting the risks of mixing sulfonamides with oxidizers or strong bases.
Regulatory & Compliance Framework
Although this compound is not explicitly listed on the EPA's P-list or U-list, it must be managed as Hazardous Waste based on the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).
Waste Codes (US EPA Context)
-
D001 (Ignitable): Unlikely, unless in a flammable solvent.
-
D002 (Corrosive): Applicable only if aqueous pH
2 or 12.5.[3] -
Non-Regulated (Federal): While the neat solid may be federally non-regulated, Best Management Practice (BMP) dictates treating it as a toxic organic due to the piperazine sensitizer risk and fluorine content.
Emergency Response (Spills)
-
Small Solid Spill:
-
Don nitrile gloves and N95 dust mask (or respirator).
-
Cover with damp paper towels to prevent dust generation.
-
Scoop into a wide-mouth jar.
-
Clean surface with soap and water (avoid bleach, as it is an oxidizer).
-
-
Skin Contact:
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1225573, Piperazine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
